2C-TFM hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
2-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2.ClH/c1-16-9-6-8(11(12,13)14)10(17-2)5-7(9)3-4-15;/h5-6H,3-4,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDYDXSVFVEQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159277-13-1 | |
| Record name | 2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159277131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-DIMETHOXY-4-(TRIFLUOROMETHYL)PHENETHYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7EUD382AD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-dimethoxy-4-(trifluoromethyl)phenethylamine (2C-TFM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-dimethoxy-4-(trifluoromethyl)phenethylamine, commonly known as 2C-TFM, is a synthetic psychedelic compound belonging to the 2C series of phenethylamines. First synthesized in the laboratory of pharmacologist David E. Nichols, 2C-TFM is recognized for its potent agonist activity at serotonin 5-HT2A and 5-HT2C receptors.[1] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological profile of 2C-TFM, intended for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development. The information presented herein is a compilation of data from preclinical studies and is intended for research purposes only.
Chemical Structure and Properties
The chemical structure of 2,5-dimethoxy-4-(trifluoromethyl)phenethylamine is characterized by a phenethylamine core with two methoxy groups at the 2 and 5 positions of the benzene ring and a trifluoromethyl group at the 4 position. This substitution pattern, particularly the electron-withdrawing trifluoromethyl group at the 4-position, is crucial for its high affinity for the 5-HT2A receptor.[1]
Chemical Formula: C₁₁H₁₄F₃NO₂
Molecular Weight: 263.23 g/mol
IUPAC Name: 2-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)ethan-1-amine
Synthesis
-
Nitrostyrene Formation: Condensation of 2,5-dimethoxy-4-(trifluoromethyl)benzaldehyde with nitromethane in the presence of a base (e.g., ammonium acetate) to yield the corresponding β-nitrostyrene derivative.
-
Reduction of the Nitro Group: Reduction of the nitrostyrene to the corresponding phenethylamine. This is a critical step, and various reducing agents can be employed, such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).
It is important to note that the synthesis of such compounds should only be carried out by qualified chemists in a controlled laboratory setting, adhering to all safety regulations.
Pharmacological Profile
2C-TFM is a potent agonist at serotonin 5-HT2A and 5-HT2C receptors, which is believed to be the primary mechanism underlying its psychedelic effects.[1] The trifluoromethyl substitution at the 4-position significantly enhances its affinity for these receptors compared to other 2C-series compounds.[1]
Quantitative Data
The following table summarizes the available quantitative data on the receptor binding affinity and functional potency of 2C-TFM and a closely related analog, 2C-Se-TFM. This data is essential for understanding the compound's selectivity and potential for off-target effects.
| Compound | Receptor | Assay Type | Value | Units | Reference |
| 2C-TFM | 5-HT2A/C | Radioligand Binding (Ki) | 74.5 | nM | [1] |
| 2C-Se-TFM | 5-HT2A | Radioligand Binding (Ki) | 3.2 | nM | |
| 2C-Se-TFM | 5-HT2A | Functional Assay (EC50) | 3.6 | nM |
Note: Data for 2C-Se-TFM, a selenium-containing analog, is included for comparative purposes as it represents a recent and potent derivative.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the pharmacological profile of compounds like 2C-TFM.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the receptor of interest (e.g., human 5-HT2A receptor).
-
Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (2C-TFM).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Flux Assay (for determining EC50)
This functional assay measures the ability of a compound to activate a Gq-coupled receptor, such as the 5-HT2A receptor, leading to an increase in intracellular calcium levels.
-
Cell Culture: Cells stably expressing the receptor of interest are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compound (2C-TFM) are added to the wells.
-
Signal Detection: The change in fluorescence, which is proportional to the increase in intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by fitting the data to a dose-response curve.
Head-Twitch Response (HTR) in Mice (In Vivo Assay)
The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to assess the hallucinogenic potential of a compound.
-
Animal Acclimation: Mice are acclimated to the testing environment.
-
Drug Administration: The test compound (2C-TFM) is administered to the mice, typically via subcutaneous or intraperitoneal injection.
-
Observation: The number of head twitches is observed and counted for a specific period of time following drug administration.
-
Data Analysis: The dose-response relationship for the induction of head twitches is determined.
Signaling Pathways and Experimental Workflows
The activation of the 5-HT2A receptor by an agonist like 2C-TFM initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Below are diagrams generated using Graphviz to visualize the 5-HT2A receptor signaling pathway and a typical experimental workflow for the characterization of a novel phenethylamine.
Conclusion
2,5-dimethoxy-4-(trifluoromethyl)phenethylamine (2C-TFM) is a potent serotonin 5-HT2A/2C receptor agonist with a chemical structure that confers high affinity for these targets. Its pharmacological profile suggests significant psychedelic potential, which is supported by preclinical behavioral assays. This technical guide has provided an overview of its chemical properties, synthesis, and pharmacology, along with standardized experimental protocols for its characterization. Further research is necessary to fully elucidate the therapeutic potential and safety profile of this and related compounds. The information provided herein serves as a foundational resource for scientists and researchers dedicated to advancing the understanding of serotonergic signaling and the development of novel therapeutics.
References
An In-depth Technical Guide to the Mechanism of Action of 2C-TFM Hydrochloride on Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 2C-TFM hydrochloride (4-trifluoromethyl-2,5-dimethoxyphenethylamine hydrochloride) on serotonin receptors. 2C-TFM is a potent psychedelic phenethylamine of the 2C family, recognized for its high affinity and agonist activity at 5-HT2A and 5-HT2C receptors.[1][2] This document collates available quantitative data on its binding affinity, discusses its expected functional activity based on related compounds, and elucidates the primary downstream signaling pathways. Detailed experimental methodologies for key assays are provided, and the core concepts are visualized through signaling pathway and experimental workflow diagrams.
Introduction
2C-TFM, first synthesized in the laboratory of David E. Nichols, is a substituted phenethylamine characterized by methoxy groups at the 2 and 5 positions and a trifluoromethyl group at the 4 position of the phenyl ring.[1][3] This substitution pattern confers significant potency as a serotonin 5-HT2 receptor agonist.[1] Its psychedelic effects are primarily attributed to its action as a 5-HT2A receptor agonist in the brain, a mechanism shared with other classic hallucinogens.[1] Understanding the detailed molecular pharmacology of 2C-TFM at serotonin receptor subtypes is crucial for elucidating its psychoactive properties and for its potential application as a research tool in neuroscience.
Quantitative Pharmacological Data
The interaction of 2C-TFM with serotonin receptors has been primarily characterized through in vitro radioligand binding assays. The available data on its binding affinities for the human 5-HT2A and 5-HT2C receptors are summarized below. It is noteworthy that 2C-TFM displays a higher affinity for the 5-HT2C receptor compared to the 5-HT2A receptor.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Reference |
| 5-HT2A/2C | 2C-TFM | Ki | 74.5 | [1] |
| 5-HT2A | 2C-TFM | Kaff | 165 | [4] |
| 5-HT2C | 2C-TFM | Kaff | 32 | [4] |
| 5-HT2A/2C | DOI | Ki | 80.9 | [1] |
Note: Kaff (affinity constant) is inversely related to Ki (inhibition constant); lower values indicate higher affinity.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for 2C-TFM's psychoactive effects is its agonist activity at serotonin 5-HT2A receptors. Both 5-HT2A and 5-HT2C receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/G11 signaling pathway.[5]
Upon agonist binding, such as 2C-TFM, the receptor undergoes a conformational change, leading to the activation of the Gq/G11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade ultimately leads to various downstream cellular responses, including the modulation of neuronal excitability.
Figure 1: 5-HT2A/2C Receptor Gq/G11 Signaling Pathway.
Detailed Experimental Protocols
The following sections outline the generalized protocols for the key in vitro assays used to characterize the interaction of compounds like 2C-TFM with serotonin receptors.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., 2C-TFM) by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki of 2C-TFM for the 5-HT2A and 5-HT2C receptors.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A or 5-HT2C receptor.
-
Radioligand: e.g., [3H]Ketanserin for 5-HT2A receptors.
-
Unlabeled competitor: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a known antagonist, e.g., mianserin).
-
Glass fiber filter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of 2C-TFM or the non-specific binding control. Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Counting: Allow the filters to dry, then add scintillation fluid to each well. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve. The IC50 value (the concentration of 2C-TFM that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for a Radioligand Binding Assay.
Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the ability of an agonist to stimulate the Gq signaling pathway by quantifying the accumulation of inositol phosphates.
Objective: To determine the potency (EC50) and efficacy (Emax) of 2C-TFM in stimulating the Gq-mediated signaling cascade.
Materials:
-
A stable cell line expressing the human 5-HT2A or 5-HT2C receptor.[6]
-
[3H]myo-inositol.[6]
-
This compound.
-
A known 5-HT2A/2C full agonist (e.g., serotonin) as a positive control.
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase.[6]
-
Ion-exchange chromatography columns.
-
Scintillation counter.
Procedure:
-
Cell Labeling: Culture the cells in the presence of [3H]myo-inositol to label the cellular phosphoinositide pools.[6]
-
Pre-treatment: Pre-treat the cells with LiCl.[6]
-
Stimulation: Treat the cells with varying concentrations of 2C-TFM or the positive control for a defined period (e.g., 30-60 minutes).[6]
-
Extraction: Terminate the reaction and extract the inositol phosphates.
-
Purification: Separate the inositol phosphates from other cellular components using ion-exchange chromatography.
-
Quantification: Measure the amount of [3H]inositol phosphates in each sample using a scintillation counter.
-
Data Analysis: Plot the concentration-response curve to determine the EC50 (the concentration of 2C-TFM that produces 50% of the maximal response) and the Emax (the maximum response relative to the full agonist).
Figure 3: Workflow for a Phosphoinositide Hydrolysis Assay.
Conclusion
This compound is a potent serotonin receptor agonist with high affinity for both the 5-HT2A and 5-HT2C subtypes, exhibiting a preference for the latter. Its primary mechanism of action, leading to its psychedelic effects, is through the activation of the Gq/G11 signaling pathway at 5-HT2A receptors. While detailed functional data for 2C-TFM is limited, its pharmacological profile suggests it is a valuable tool for research into the function of the serotonergic system. Further studies are warranted to fully elucidate its functional potency, efficacy, and potential for biased agonism at 5-HT2A and 5-HT2C receptors. This would provide a more complete understanding of its psychoactive properties and its potential as a pharmacological probe.
References
- 1. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Faculty | Borch Department of Medicinal Chemistry and Molecular Pharmacology [mcmp.purdue.edu]
- 3. David E. Nichols - Wikipedia [en.wikipedia.org]
- 4. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential activation of Gq/11 and Gi(3) proteins at 5-hydroxytryptamine(2C) receptors revealed by antibody capture assays: influence of receptor reserve and relationship to agonist-directed trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of 2C-TFM at 5-HT2A vs 5-HT2C Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of the psychoactive compound 2-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)ethan-1-amine (2C-TFM) at the human serotonin 5-HT2A and 5-HT2C receptors. This document includes quantitative binding data, detailed experimental methodologies for receptor binding assays, and visualizations of the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The in vitro binding affinity of 2C-TFM for the human 5-HT2A and 5-HT2C receptors has been determined through radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki) or affinity constant (Kaff), with a lower value indicating a higher binding affinity.
| Compound | Receptor | Affinity (Kaff) [nM] | Reference |
| 2C-TFM | 5-HT2A | 165 | |
| 2C-TFM | 5-HT2C | 32 |
Note: Kaff is the affinity constant, and for the purposes of this table, it is presented in nM. A lower Kaff value signifies a stronger binding affinity.
Based on this data, 2C-TFM exhibits a higher binding affinity for the 5-HT2C receptor as compared to the 5-HT2A receptor in vitro.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of the binding affinity of a test compound like 2C-TFM is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the competitor, in this case, 2C-TFM) to displace a radioactively labeled ligand (the radioligand) that has a known high affinity for the target receptor.
Objective: To determine the inhibition constant (Ki) of 2C-TFM for the 5-HT2A and 5-HT2C receptors.
Materials:
-
Cell Membranes: Human embryonic kidney (HEK) 293 cells or Chinese hamster ovary (CHO) cells stably expressing the recombinant human 5-HT2A or 5-HT2C receptor.
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor. For example:
-
5-HT2A: [³H]ketanserin or [¹²⁵I]DOI
-
5-HT2C: [³H]mesulergine
-
-
Test Compound: 2C-TFM hydrochloride dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl) containing divalent cations (e.g., 10 mM MgCl₂) and other additives, with a physiological pH (e.g., 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
96-well Filter Plates: Plates with glass fiber filters that can trap cell membranes.
-
Cell Harvester: A device for rapidly filtering the contents of the 96-well plates.
-
Microplate Scintillation Counter: An instrument to measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation: The cell membranes expressing the target receptor are thawed and diluted in ice-cold assay buffer to a concentration that provides a sufficient signal-to-noise ratio.
-
Assay Setup: The assay is typically performed in a 96-well plate format with the following conditions in triplicate:
-
Total Binding: Contains the cell membranes and the radioligand. This represents the maximum amount of radioligand that can bind to the receptors.
-
Non-specific Binding (NSB): Contains the cell membranes, the radioligand, and a high concentration of a known, non-radioactive ligand (e.g., unlabeled serotonin or a specific antagonist) to saturate the receptors. This measures the amount of radioligand that binds to non-receptor components.
-
Competitive Binding: Contains the cell membranes, the radioligand, and varying concentrations of the test compound (2C-TFM).
-
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filter plates using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: The filter plates are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a microplate scintillation counter.
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competitive binding wells are used to generate a dose-response curve by plotting the percentage of specific binding against the logarithm of the 2C-TFM concentration.
-
The IC50 value (the concentration of 2C-TFM that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathways and Experimental Workflow Visualizations
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[1] Agonist binding, such as by 2C-TFM, initiates a conformational change in the receptor, leading to the activation of its associated G-protein and subsequent downstream signaling cascades.
Caption: Canonical 5-HT2A receptor Gq/11 signaling pathway.
5-HT2C Receptor Signaling Pathway
Similar to the 5-HT2A receptor, the 5-HT2C receptor primarily couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C and subsequent downstream events.[2][3]
Caption: Canonical 5-HT2C receptor Gq/11 signaling pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: General workflow for a competitive radioligand binding assay.
References
An In-depth Technical Guide to CAS Number 159277-13-1 (2C-TFM Hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the research and history surrounding the compound identified by CAS number 159277-13-1, chemically known as 2,5-dimethoxy-4-(trifluoromethyl)phenethylamine hydrochloride, and commonly referred to as 2C-TFM or 2C-CF3. This document details its chemical properties, synthesis, pharmacological profile, and the experimental methodologies used for its characterization. The primary mechanism of action of 2C-TFM is its potent agonism at serotonin 5-HT2A and 5-HT2C receptors, making it a subject of interest in neuropharmacology. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
2C-TFM is a synthetic phenethylamine and a member of the "2C" family of psychedelic compounds. It is structurally distinguished by methoxy groups at the 2 and 5 positions of the phenyl ring and a trifluoromethyl group at the 4 position. This substitution pattern confers high potency at serotonin 5-HT2A and 5-HT2C receptors. The hydrochloride salt is the common form used in research. The pioneering work on 2C compounds was conducted by Alexander Shulgin, with the synthesis of 2C-TFM specifically attributed to the laboratory of David E. Nichols.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2C-TFM hydrochloride is provided in Table 1.
| Property | Value |
| CAS Number | 159277-13-1 |
| Synonyms | 2C-CF3, 2,5-dimethoxy-4-(trifluoromethyl)phenethylamine HCl |
| Molecular Formula | C₁₁H₁₄F₃NO₂ · HCl |
| Molecular Weight | 285.69 g/mol |
| Appearance | Crystalline solid |
| IUPAC Name | 2-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]ethanamine hydrochloride |
Synthesis
The synthesis of this compound typically starts from 2,5-dimethoxy-4-iodophenethylamine (2C-I). The general synthetic route involves three main stages: protection of the amine group, trifluoromethylation, and deprotection, followed by salt formation.
Experimental Protocol: Synthesis of this compound
Step 1: Protection of the Amine Group of 2C-I
-
Dissolve 2,5-dimethoxy-4-iodophenethylamine (2C-I) in a suitable aprotic solvent, such as dichloromethane.
-
Add a slight excess of a protecting group reagent, for example, trifluoroacetic anhydride, to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a mild base, such as a saturated sodium bicarbonate solution.
-
Extract the N-protected product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected intermediate.
Step 2: Trifluoromethylation
-
Dissolve the N-protected 2C-I intermediate in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Add a trifluoromethylating agent, such as methyl chlorodifluoroacetate, along with a source of fluoride ions (e.g., potassium fluoride) and a copper(I) iodide catalyst.
-
Heat the reaction mixture to an elevated temperature (e.g., 120-150 °C) and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection and Salt Formation
-
Dissolve the purified N-protected 2C-TFM in a suitable solvent, such as methanol or ethanol.
-
Add a strong base, such as potassium hydroxide, and heat the mixture to reflux for several hours to cleave the protecting group.
-
After completion, neutralize the reaction mixture and extract the freebase of 2C-TFM with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Dissolve the purified 2C-TFM freebase in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, to precipitate this compound.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain the final product.
Caption: Synthetic pathway for this compound from 2C-I.
Pharmacology
2C-TFM is a potent agonist at serotonin 5-HT2A and 5-HT2C receptors, which is believed to be the primary mechanism underlying its psychoactive effects.
Receptor Binding and Functional Activity
Studies have characterized the binding affinity and functional potency of 2C-TFM at serotonin receptors.
| Parameter | Receptor | Value | Assay Type |
| Kᵢ | 5-HT2A/2C | 74.5 nM | Radioligand displacement assay ([³H]ketanserin)[1] |
| EC₅₀ | 5-HT2A | Potent partial agonist | Calcium mobilization (Ca²⁺/Fluo-4) |
| EC₅₀ | 5-HT2C | Potent partial agonist | Calcium mobilization (Ca²⁺/Fluo-4) |
| Selectivity | 5-HT2A vs 5-HT2C | ~10-fold for 5-HT2A | Functional assay |
Experimental Protocols
4.2.1. Radioligand Displacement Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A or 5-HT2C receptor.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a radiolabeled antagonist, such as [³H]ketanserin, at a concentration near its K_d value.
-
Incubation: In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of 2C-TFM for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of 2C-TFM and calculate the Kᵢ value using the Cheng-Prusoff equation.
4.2.2. Calcium Mobilization Assay
-
Cell Culture: Culture cells (e.g., HEK293) stably expressing the human 5-HT2A or 5-HT2C receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Compound Addition: Add varying concentrations of 2C-TFM to the wells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the concentration-response curve and determine the EC₅₀ value.
Caption: Workflow for in vitro pharmacological characterization of 2C-TFM.
In Vivo Studies: Head-Twitch Response (HTR)
4.3.1. Experimental Protocol: Head-Twitch Response
-
Animals: Use male mice (e.g., C57BL/6J strain).
-
Drug Administration: Administer various doses of this compound, typically via intraperitoneal or subcutaneous injection.
-
Observation: Place the mice in individual observation chambers and record the number of head twitches over a set period (e.g., 30-60 minutes).
-
Data Analysis: Plot the dose-response curve and calculate the ED₅₀ value, which is the dose that produces 50% of the maximal response.
Signaling Pathway
As a 5-HT2A and 5-HT2C receptor agonist, 2C-TFM is expected to activate the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: Gq-coupled signaling pathway activated by 2C-TFM.
History and Research Context
The exploration of the 2C series of phenethylamines was largely pioneered by Alexander Shulgin. The synthesis of 2C-TFM was later accomplished in the laboratory of David E. Nichols, as part of a systematic investigation into the structure-activity relationships of hallucinogenic phenethylamines. The introduction of the electron-withdrawing trifluoromethyl group at the 4-position was found to significantly enhance potency at the 5-HT2A receptor.
Clinical Research
To date, there is no evidence of this compound having been investigated in formal clinical trials. Its research has been confined to preclinical in vitro and in vivo studies to characterize its pharmacological properties.
Conclusion
This compound (CAS 159277-13-1) is a potent synthetic serotonin 5-HT2A and 5-HT2C receptor agonist. Its synthesis and pharmacological profile have been characterized, revealing high affinity and functional potency at these receptors. While it serves as a valuable tool for neuropharmacological research into the function of the 5-HT2 receptor system, its potential for clinical application has not been explored. Further research would be necessary to fully elucidate its therapeutic and toxicological profile.
References
Navigating the Preclinical Path: A Technical Guide to the Solubility and Stability of 2C-TFM Hydrochloride in DMSO and PBS
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 2C-TFM hydrochloride, a substituted phenethylamine of interest in neuropharmacological research. Understanding these fundamental physicochemical properties is critical for the design and execution of reliable in vitro and in vivo studies, ensuring accurate compound concentration and minimizing experimental variability. This document synthesizes available data, outlines detailed experimental protocols for characterization, and presents visual workflows to guide laboratory practices.
Core Data Summary: Solubility and Stability
The solubility and stability of this compound in commonly used laboratory solvents, Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS), are crucial parameters for its preclinical development. The following tables summarize the currently available quantitative data.
Table 1: Solubility of this compound
| Solvent | Concentration | Temperature | pH (for PBS) | Source |
| DMSO | 5 mg/mL | Not Specified | N/A | [1] |
| PBS | 5 mg/mL | Not Specified | 7.2 | [1] |
Table 2: Stability of this compound in DMSO Solution
| Storage Temperature | Duration | Stability | Source |
| 4°C | 2 weeks | Stable | |
| -80°C | 6 months | Stable |
Note: The stability of this compound in PBS has not been quantitatively reported. However, anecdotal evidence for related phenethylamine compounds suggests that aqueous solutions may be prone to degradation and are often recommended for use within 24 hours of preparation.
Experimental Protocols
While specific experimental details for the generation of the above data are not publicly available, this section outlines standardized and widely accepted methodologies for determining the solubility and stability of research compounds like this compound.
Protocol for Determining Aqueous and Non-Aqueous Solubility
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Calibrated analytical balance
-
Scintillation vials or other suitable containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of DMSO and PBS (pH 7.2), respectively. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microparticles. Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: The determined concentration represents the equilibrium solubility of the compound in the respective solvent under the tested conditions.
Protocol for Assessing Stability in Solution
Stability studies are essential to understand the degradation profile of a compound over time and under various storage conditions. A stability-indicating analytical method, typically HPLC, is required to separate the parent compound from its degradation products.
Materials:
-
Stock solutions of this compound in DMSO and PBS at a known concentration (e.g., 1 mg/mL).
-
Storage chambers or incubators set to desired temperatures (e.g., -80°C, -20°C, 4°C, and ambient temperature).
-
Light-protected containers (e.g., amber vials).
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.
Procedure:
-
Sample Preparation: Aliquot the stock solutions into multiple vials for each storage condition and time point. Ensure some vials are protected from light to assess photostability.
-
Initial Analysis (Time Zero): Immediately analyze a set of freshly prepared samples to establish the initial concentration and purity of this compound.
-
Storage: Place the remaining vials in their respective storage conditions.
-
Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 7 days, 14 days, 1 month, 3 months, 6 months), retrieve samples from each storage condition.
-
Sample Analysis: Allow the samples to equilibrate to room temperature and analyze them using the stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stored samples to the time-zero samples. Calculate the percentage of the remaining this compound and identify and quantify any degradation products that have formed. The stability is often defined as the time point at which the concentration of the parent compound decreases by a certain percentage (e.g., 10%).
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to develop and validate a stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to high temperatures (e.g., 80°C).
-
Photodegradation: Expose the drug solution to UV and visible light according to ICH Q1B guidelines.
Procedure:
-
Subject this compound to each of the stress conditions for a defined period.
-
At appropriate time points, withdraw samples and neutralize them if necessary.
-
Analyze the stressed samples using an HPLC-PDA or HPLC-MS method to separate and identify the degradation products.
Visualizing the Workflow
To aid in the practical application of these protocols, the following diagrams illustrate the key steps in determining solubility and stability.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Workflow for Solution Stability Assessment.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound in DMSO and PBS. While the available data offers a starting point for experimental design, it is imperative for researchers to perform their own detailed characterization using the standardized protocols outlined herein. Such due diligence will ensure the accuracy and reproducibility of future research endeavors with this compound.
References
An In-depth Technical Guide to Alexander Shulgin's 2C Series Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the 2C series of phenethylamine compounds, based on the foundational work of Dr. Alexander Shulgin as detailed in his book "PiHKAL: A Chemical Love Story," supplemented with contemporary pharmacological research. The 2C family of compounds are recognized for their psychedelic and psychostimulant properties, primarily mediated through their interaction with the serotonin 5-HT2A receptor.
Quantitative Data on Key 2C Compounds
The following tables summarize the quantitative data for several of the most well-known 2C series compounds, drawing from Shulgin's personal bioassays and subsequent clinical and observational studies. It is crucial to note that Shulgin's dosage data is often based on his and his colleagues' personal trials and should be interpreted with caution in a research context.
Table 1: Dosage and Duration of Effects of Selected 2C Compounds
| Compound | Dosage Range (Oral) | Duration of Effects | Onset | Peak Effects |
| 2C-B | 12 - 24 mg[1] | 4 - 8 hours[1] | 0.5 - 1.5 hours[1] | ~2.5 hours[1] |
| 2C-E | 10 - 25 mg[2] | 6 - 12 hours[2] | Not specified | Not specified |
| 2C-I | 14 - 22 mg[3] | 6 - 10 hours[3] | ~40 minutes[3] | ~2 hours[3] |
| 2C-T-2 | 12 - 25 mg | 6 - 8 hours | Within 1 hour | 1 - 2 hours |
| 2C-T-7 | 10 - 30 mg[4] | 8 - 15 hours[4] | Not specified | Not specified |
Table 2: Human Pharmacokinetics of 2C-B and 2C-E (Oral Administration)
| Compound | Dose Administered | Cmax (in oral fluid) | Tmax (in oral fluid) | Elimination Half-life (t1/2) (in oral fluid) |
| 2C-B | 10, 15, or 20 mg | 4.19 ± 1.86 ng/mL[5][6] | 1 hour[5][6] | 2.48 ± 3.20 hours[5][6] |
| 2C-E | 6.5, 8, 10, 15, or 25 mg | 5.8 ± 6.4 ng/mL[2] | 2 hours[2] | Not determined |
Experimental Protocols
General Synthetic Approach for 2C Compounds
While detailed, step-by-step protocols from Shulgin's personal notes are not publicly available, his work in "PiHKAL" outlines the general synthetic routes. The synthesis of the 2C series typically starts from a substituted benzaldehyde, which undergoes a series of reactions to introduce the phenethylamine backbone. A common method involves a Henry reaction followed by reduction. For the sulfur-containing 2C-T series, a key intermediate is often 2,5-dimethoxythiophenol. The specific choice of starting materials and reagents dictates the final substituent at the 4-position of the phenyl ring.
Human Administration and Data Collection Protocol (Observational Study of 2C-B)
The following protocol is adapted from a study on the acute pharmacological effects of 2C-B in humans[5][7].
1. Participant Selection:
-
Healthy, experienced drug users were recruited.
-
Exclusion criteria included a history of serious medical or psychiatric conditions.
2. Drug Administration:
-
Participants self-administered a single oral dose of 2C-B (10, 15, or 20 mg) in a capsule.
3. Physiological Data Collection:
-
Vital signs (systolic and diastolic blood pressure, heart rate) were measured at baseline, and at 1, 2, 3, 4, and 6 hours post-administration.
4. Subjective Effects Assessment:
-
Validated questionnaires were used to assess subjective effects at baseline, and at 2-3 and 6 hours post-administration. These included:
-
Visual Analog Scales (VAS) for rating intensity, liking, and perceptual changes.
-
The Addiction Research Centre Inventory (ARCI).
-
The Evaluation of the Subjective Effects of Substances with Abuse Potential (VESSPA-SSE).
-
The Hallucinogen Rating Scale (HRS).
-
5. Pharmacokinetic Analysis:
-
Oral fluid (saliva) was collected at baseline and at multiple time points up to 24 hours post-administration.
-
2C-B concentrations in oral fluid were quantified using gas chromatography-mass spectrometry (GC-MS).
Signaling Pathways and Experimental Workflows
The primary mechanism of action for the psychedelic effects of the 2C series compounds is agonism at the serotonin 5-HT2A receptor[3][4][8]. The binding of a 2C compound to this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade.
Caption: 5-HT2A receptor signaling cascade initiated by 2C compounds.
The diagram above illustrates the generally accepted signaling pathway for 5-HT2A receptor agonists like the 2C compounds. The binding of the compound to the receptor activates the Gq alpha subunit of the G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These second messengers then trigger a cascade of downstream cellular effects that are believed to underlie the psychedelic experience.
This guide provides a foundational understanding of Alexander Shulgin's 2C series of compounds, integrating his pioneering work with modern pharmacological insights. Further research is necessary to fully elucidate the therapeutic potential and detailed mechanisms of action of these complex molecules.
References
- 1. 2C-B - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Acute Effects of 2C-E in Humans: An Observational Study [frontiersin.org]
- 3. 2C-I - Wikipedia [en.wikipedia.org]
- 4. 2C-T-7 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Acute Pharmacological Effects of 2C-B in Humans: An Observational Study [frontiersin.org]
- 6. scienceopen.com [scienceopen.com]
- 7. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2C-T-2 - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for 2C-TFM Hydrochloride Administration in Rodent Models
Disclaimer: The following protocols are based on methodologies reported for structurally and pharmacologically similar 2C-phenethylamine compounds. As of the date of this document, specific published protocols for the administration of 2C-TFM hydrochloride in rodent models are scarce. Therefore, these guidelines are intended to serve as a starting point for research, and investigators should perform dose-ranging studies to determine the optimal concentrations and methodologies for their specific experimental paradigms.
Overview and Mechanism of Action
4-Trifluoromethyl-2,5-dimethoxyphenethylamine (2C-TFM) is a psychedelic phenethylamine. Its mechanism of action is presumed to be similar to other psychedelic compounds, primarily acting as a potent agonist at serotonin 5-HT2A receptors. Activation of these receptors is believed to mediate the hallucinogenic and behavioral effects observed with this class of compounds. In rodent models, administration of similar 2C-x compounds has been shown to induce a range of behavioral and neurochemical changes, including alterations in locomotor activity, induction of head-twitch responses (a behavioral proxy for 5-HT2A receptor activation in rodents), and modulation of dopamine and serotonin levels in various brain regions.
The trifluoromethyl group at the 4-position of the phenyl ring is expected to enhance its potency and metabolic stability compared to other 2C-x compounds. Due to its high potency, careful dose selection and preparation are critical.
Quantitative Data Summary
The following tables summarize dosage information extrapolated from studies on related 2C-phenethylamine compounds in rodents. These ranges should be used as a guide for initial dose-finding studies with this compound.
Table 1: Proposed Dose Ranges for this compound in Rodent Behavioral Studies (Intraperitoneal Administration)
| Rodent Model | Behavioral Assay | Proposed Dose Range (mg/kg) | Reference Compounds |
| Mouse (e.g., C57BL/6) | Locomotor Activity | 1 - 30 | 2C-C, 2C-P[1][2][3] |
| Mouse (e.g., C57BL/6) | Head-Twitch Response | 0.1 - 10 | 2C-T-7[4][5] |
| Rat (e.g., Sprague-Dawley) | Drug Discrimination | 0.1 - 5 | 2C-C, 2C-D[6] |
| Rat (e.g., Wistar) | Conditioned Place Preference | 1 - 10 | 2C-C, 2C-P[1][3] |
Table 2: Proposed Dose Ranges for this compound in Rodent Neurochemical Studies (Intraperitoneal Administration)
| Rodent Model | Neurochemical Method | Brain Region of Interest | Proposed Dose Range (mg/kg) | Reference Compounds |
| Rat (e.g., Sprague-Dawley) | In Vivo Microdialysis | Nucleus Accumbens, Prefrontal Cortex | 1 - 10 | 2-Cl-4,5-MDMA[7] |
| Mouse (e.g., C57BL/6) | Post-mortem Neurotransmitter Analysis | Striatum, Cortex | 10 - 30 | 2C-B, 2C-I[8] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound Solution
1. Materials:
- This compound
- Vehicle (e.g., sterile 0.9% saline, phosphate-buffered saline (PBS))[9]
- Vortex mixer
- Sonicator (optional)
- Sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[10]
- Analytical balance
2. Procedure:
- Weigh the desired amount of this compound using an analytical balance.
- Calculate the required volume of vehicle to achieve the desired stock concentration. It is advisable to prepare a stock solution from which final dilutions are made.
- Add the this compound to the vehicle.
- Vortex the solution until the compound is fully dissolved. If solubility is an issue, brief sonication may be applied.
- Visually inspect the solution to ensure there is no precipitate.
- Prepare fresh solutions on the day of the experiment.
- The typical route of administration for phenethylamines in rodent behavioral and neurochemical studies is intraperitoneal (IP) injection.[11]
- The injection volume should not exceed 10 ml/kg.[10]
Protocol 2: Assessment of Locomotor Activity in Mice
1. Animals:
- Male C57BL/6 mice (8-10 weeks old)
2. Apparatus:
- Open field arenas equipped with automated photobeam tracking systems.
3. Procedure:
- Habituate the mice to the testing room for at least 60 minutes before the experiment.
- Administer this compound (e.g., 1, 3, 10, 30 mg/kg, i.p.) or vehicle.
- Immediately place the mouse in the center of the open field arena.
- Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-120 minutes.
- Analyze the data in time bins (e.g., 5-10 minutes) to assess the time course of the drug's effects.
Protocol 3: Head-Twitch Response (HTR) Assay in Mice
1. Animals:
- Male C57BL/6 mice (8-10 weeks old)
2. Procedure:
- Habituate the mice to the observation chambers for 30-60 minutes.
- Administer this compound (e.g., 0.1, 0.3, 1, 3, 10 mg/kg, i.p.) or vehicle.
- Observe the mice individually for a period of 30-60 minutes, starting 5-10 minutes after injection.
- Count the number of head twitches. A head twitch is a rapid, rotational movement of the head that is not part of a grooming or exploratory behavior.
- The observer should be blind to the treatment conditions.
Protocol 4: In Vivo Microdialysis in Rats
1. Animals:
- Male Sprague-Dawley rats (250-350 g)
2. Surgery and Microdialysis:
- Anesthetize the rats and place them in a stereotaxic frame.
- Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).
- Allow the rats to recover for at least 48 hours.
- On the day of the experiment, insert a microdialysis probe into the guide cannula.
- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µl/min).
- Collect baseline dialysate samples for at least 60 minutes.
- Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.
- Collect dialysate samples at regular intervals (e.g., 10-20 minutes) for at least 2-3 hours post-injection.
- Analyze the dialysate samples for neurotransmitter content (e.g., dopamine, serotonin) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Visualizations
Caption: Experimental workflow for this compound administration and subsequent analysis in rodent models.
References
- 1. New designer phenethylamines 2C-C and 2C-P have abuse potential and induce neurotoxicity in rodents - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. New designer phenethylamines 2C-C and 2C-P have abuse potential and induce neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hallucinogen-like actions of 2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7) in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneuropsychiatry.org [jneuropsychiatry.org]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for detecting 2C-TFM in biological samples
Application Note: Detection of 2C-TFM in Biological Samples
Introduction
4-Trifluoromethyl-2,5-dimethoxyphenethylamine (2C-TFM) is a potent psychedelic substance from the 2C family of phenethylamines.[1] As a designer drug, its clandestine synthesis and distribution pose significant challenges for forensic toxicology and clinical analysis. The development of robust and sensitive analytical methods is crucial for its identification in biological matrices to understand its pharmacokinetics, toxicology, and patterns of abuse. This document provides an overview of established analytical techniques and detailed protocols for the detection and quantification of 2C-TFM and related compounds in biological samples such as urine, blood, and hair.
Primary Analytical Techniques
The confirmatory analysis of 2C-class compounds in biological samples predominantly relies on chromatographic techniques coupled with mass spectrometry.[2] These methods offer the high sensitivity and specificity required to identify and quantify substances at trace levels within complex biological matrices.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used and sensitive method for identifying designer stimulants.[4][5] For phenethylamines like 2C-TFM, a derivatization step, often with agents like pentafluoropropionic anhydride (PFPA), is typically required to improve chromatographic properties and thermal stability.[4][6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides excellent sensitivity and specificity and can often analyze compounds without derivatization.[7][8] High-resolution mass spectrometry (HRMS) variants, such as LC-QTOF-MS, are particularly powerful for identifying novel psychoactive substances and their metabolites.[9]
Sample Preparation
Effective sample preparation is critical to remove interfering endogenous substances from the biological matrix, concentrate the target analyte, and ensure compatibility with the analytical instrument.[10][11]
-
Liquid-Liquid Extraction (LLE): A conventional method involving the partitioning of the analyte between two immiscible liquid phases.[12]
-
Solid-Phase Extraction (SPE): A more modern and often more efficient technique that uses a solid sorbent to selectively isolate the analyte from the sample matrix.[10][13]
Quantitative Method Parameters
While specific validation data for 2C-TFM is limited in published literature, data from closely related 2C compounds can provide expected performance characteristics for well-developed analytical methods.
| Compound | Matrix | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) / Identification (LOI) | Linearity Range |
| 2C-B | Hair | UHPLC-HRMS/MS | 10 pg/mg | 50 pg/mg | N/A |
| 2C-B | Oral Fluid | Electrochemical Sensor | 0.015 µmol/L | N/A | 0.05 to 7.5 µmol/L |
| Various 2C's | Blood/Urine | GC-MS (Screening) | 5 - 10 ng/mL | N/A | 50 - 1000 ng/mL |
| 5-MeO-DiPT | Urine | LC-MS | 5 ng/mL | N/A | 25 - 1500 ng/mL |
Table 1: Summary of quantitative data for 2C-class compounds from various studies.[6][9][14] N/A indicates data not available in the cited source.
Experimental Protocols & Visualizations
General Analytical Workflow
The overall process for analyzing 2C-TFM in biological samples follows a standardized workflow from collection to final data interpretation.
Protocol 1: GC-MS Analysis of 2C-TFM in Urine
This protocol describes a method for the extraction, derivatization, and analysis of 2C-TFM in urine samples, adapted from established procedures for designer stimulants.[4][5]
1. Materials and Reagents
-
Urine sample (1 mL)
-
Internal Standard (e.g., 2C-B-d4)
-
Phosphate buffer (pH 6.0)
-
Beta-glucuronidase enzyme
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Ethyl acetate, Methanol, Dichloromethane, Isopropanol, Ammonium hydroxide
-
Derivatizing agent: Pentafluoropropionic anhydride (PFPA) in ethyl acetate
2. Sample Preparation & Extraction
-
To 1 mL of urine in a glass tube, add the internal standard.
-
Add 1 mL of phosphate buffer (pH 6.0) and beta-glucuronidase. Vortex and incubate at ~50°C for 2 hours to hydrolyze conjugated metabolites.
-
Allow the sample to cool to room temperature.
-
Condition the SPE cartridge with methanol, followed by deionized water, and then the phosphate buffer.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with deionized water, then an acidic wash (e.g., dilute HCl), followed by methanol to remove interferences.
-
Dry the cartridge thoroughly under vacuum or nitrogen.
-
Elute the analyte with a basic organic solvent mixture (e.g., 80:20:2 Dichloromethane:Isopropanol:Ammonium Hydroxide).
3. Derivatization
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of ethyl acetate.
-
Add 50 µL of PFPA, cap the vial, and heat at 70°C for 20 minutes.
-
After cooling, evaporate the solvent and reconstitute in 50 µL of ethyl acetate for injection.
4. GC-MS Instrumental Conditions
-
GC System: Agilent 7890 or equivalent
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar
-
Injection: 1 µL, Splitless mode
-
Inlet Temp: 250°C
-
Oven Program: Start at 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
-
MS System: Agilent 5977 or equivalent quadrupole MS
-
Ionization: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or Full Scan for screening.
Putative Metabolic Pathway of 2C-TFM
The metabolism of 2C-TFM has not been explicitly studied, but based on related phenethylamines like 2C-B, the primary metabolic routes are expected to be oxidative deamination and O-demethylation.[15][16][17]
References
- 1. 2C-TFM - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The complexities of drug testing in urine and hair • healthcare-in-europe.com [healthcare-in-europe.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography–tandem mass spectrometry for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. ijisrt.com [ijisrt.com]
- 11. New techniques of on-line biological sample processing and their application in the field of biopharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cbspd.com [cbspd.com]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Phenethylamine-derived new psychoactive substances 2C-E-FLY, 2C-EF-FLY, and 2C-T-7-FLY: Investigations on their metabolic fate including isoenzyme activities and their toxicological detectability in urine screenings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the GC-MS Analysis of 2C-TFM and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
2C-TFM (2,5-dimethoxy-4-(trifluoromethyl)phenethylamine) is a potent psychedelic phenethylamine of the 2C family. Understanding its metabolic fate and developing robust analytical methods for its detection are crucial for forensic toxicology, clinical chemistry, and pharmacological research. This document provides detailed information on the expected Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns of 2C-TFM and its primary metabolites, along with comprehensive protocols for their analysis.
The metabolism of 2C-TFM is predicted to follow pathways common to other phenethylamines, primarily involving oxidative deamination and O-demethylation, catalyzed by monoamine oxidase (MAO) and cytochrome P450 (CYP450) enzymes, respectively.
Predicted Metabolic Pathways of 2C-TFM
Based on the known metabolism of related phenethylamines such as 2C-B, the primary metabolic pathways for 2C-TFM are expected to be O-demethylation of the methoxy groups and oxidative deamination of the ethylamine side chain. This leads to the formation of several key metabolites.
Application Notes and Protocols for 2C-TFM as a 5-HT2C Receptor Research Probe
Introduction
2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine (2C-TFM) is a potent psychedelic phenethylamine and a powerful agonist of serotonin 5-HT2 receptor subtypes.[1] Its high affinity for both 5-HT2A and 5-HT2C receptors makes it a valuable tool for investigating the pharmacology and function of these G protein-coupled receptors (GPCRs), which are implicated in a wide range of physiological and pathological processes, including mood, appetite, and cognition.[1][2] These application notes provide detailed protocols for utilizing 2C-TFM as a research probe in studies focused on the 5-HT2C receptor, acknowledging its concurrent activity at the 5-HT2A receptor.
Pharmacological Profile of 2C-TFM
2C-TFM's utility as a research probe stems from its high potency. However, it is critical for researchers to recognize its significant affinity for both 5-HT2A and 5-HT2C receptors. The primary binding affinity data available combines these two subtypes.
| Compound | Receptor Target | Binding Affinity (Ki) | Notes |
| 2C-TFM | 5-HT2A/2C | 74.5 nM | Data from displacement of radiolabeled ketanserin.[1] |
| DOI | 5-HT2A/2C | 80.9 nM | A well-known 5-HT2A/2C agonist, for comparison.[1] |
Table 1: Binding Affinity of 2C-TFM
For comparative purposes, the affinities of common selective ligands for different 5-HT2 subtypes are provided below. The use of such selective antagonists is essential in experiments with non-selective agonists like 2C-TFM to isolate the effects mediated by the 5-HT2C receptor.
| Compound | Primary Target | Receptor Subtype | Binding Affinity (Ki) / Potency (IC50) |
| SB-242084 | 5-HT2C Antagonist | 5-HT2C | Ki: ~1.5 nM |
| 5-HT2A | Ki: >100-fold selective over 5-HT2A[3] | ||
| RS-102221 | 5-HT2C Antagonist | 5-HT2C | Ki: ~11.6 nM |
| M100907 | 5-HT2A Antagonist | 5-HT2A | Ki: ~0.9 nM |
| 5-HT2C | Ki: ~1,122 nM | ||
| WAY-161503 | 5-HT2C Agonist | 5-HT2C | Ki: ~15 nM |
Table 2: Comparative Pharmacological Data of Selective 5-HT2 Ligands
5-HT2C Receptor Signaling Pathways
Activation of the 5-HT2C receptor initiates a cascade of intracellular signaling events. While primarily coupled to the Gq/11 pathway, it can also engage other G proteins and β-arrestin pathways, leading to diverse cellular responses.
The canonical pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Additionally, the 5-HT2C receptor can couple to Gi/o, inhibiting adenylyl cyclase, and G12/13 proteins. It also recruits β-arrestin, which can mediate G protein-independent signaling and receptor desensitization.
Caption: 5-HT2C receptor signaling pathways activated by an agonist like 2C-TFM.
Experimental Protocols
Protocol 1: In Vitro Radioligand Competition Binding Assay
This protocol describes how to determine the binding affinity (Ki) of 2C-TFM for the human 5-HT2C receptor using a competition binding assay with a known radiolabeled antagonist.
Caption: Workflow for a 5-HT2C competition radioligand binding assay.
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., CHO-K1 or HEK293) expressing the human 5-HT2C receptor.
-
Radioligand: [³H]mesulergine (a 5-HT2C antagonist), used at a concentration near its Kd value.
-
Test Compound: 2C-TFM hydrochloride.
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT2C antagonist like mianserin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, glass fiber filter mats, scintillation counter, and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: To each well of a 96-well plate, add in order:
-
100 µL of Assay Buffer (for Total Binding), NSB control, or 2C-TFM at various concentrations (e.g., 11-point curve from 1 pM to 10 µM).
-
50 µL of diluted cell membrane suspension (typically 5-20 µg of protein).
-
50 µL of [³H]mesulergine solution.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter mat, place it in a scintillation bag or vials with scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.
-
Plot the percentage of specific binding versus the log concentration of 2C-TFM.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Calcium Mobilization Functional Assay
This protocol measures the functional potency (EC50) and efficacy of 2C-TFM at the 5-HT2C receptor by quantifying the increase in intracellular calcium upon receptor activation.[4][5]
References
- 1. 2C-TFM - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Distribution of serotonin 5-HT2C receptors in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid desensitization of serotonin 5-HT2C receptor-stimulated intracellular calcium mobilization in CHO cells transfected with cloned human 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin-2C receptor involved serotonin-induced Ca²⁺ mobilisations in neuronal progenitors and neurons in rat suprachiasmatic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Neurotoxicity Assessment of 2C-TFM: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2C-TFM (4-trifluoromethyl-2,5-dimethoxyphenethylamine) is a potent psychedelic phenethylamine of the 2C series.[1][2][3] Like other compounds in this family, its primary psychoactive effects are mediated through agonism at the serotonin 5-HT2A receptor.[1][2][3] While the psychoactive properties of 2C compounds are a subject of significant interest, their potential for neurotoxicity is a critical area of investigation for both public health and therapeutic development. This document provides a detailed protocol for assessing the in vitro neurotoxicity of 2C-TFM using the human neuroblastoma SH-SY5Y cell line, a well-established model for neurotoxicological studies.[4][5][6] The protocols outlined below are designed to evaluate key indicators of cellular health, including cell viability, mitochondrial function, oxidative stress, and apoptosis.
Putative Signaling Pathway for 2C-TFM Induced Neurotoxicity
The following diagram illustrates the hypothesized signaling cascade leading to neurotoxicity following exposure to 2C-TFM. The pathway is initiated by the binding of 2C-TFM to the 5-HT2A receptor, leading to downstream effects that converge on mitochondrial dysfunction and apoptosis.
Caption: Hypothesized 2C-TFM neurotoxicity pathway.
Experimental Workflow
The overall experimental workflow for assessing the neurotoxicity of 2C-TFM is depicted below. This workflow begins with cell culture and differentiation, followed by compound treatment and subsequent endpoint assays.
Caption: Experimental workflow for 2C-TFM neurotoxicity assessment.
Quantitative Data Summary
The following tables summarize the expected quantitative data to be collected from the described experimental protocols.
Table 1: Cell Viability (MTT Assay)
| 2C-TFM Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5 |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| 250 | |
| 500 |
Table 2: Mitochondrial Membrane Potential (JC-1 Assay)
| 2C-TFM Concentration (µM) | Red/Green Fluorescence Ratio (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| 250 | |
| 500 |
Table 3: Total Intracellular Glutathione (GSH) Levels
| 2C-TFM Concentration (µM) | GSH Level (nmol/mg protein) (Mean ± SD) |
| 0 (Vehicle Control) | Baseline ± SD |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| 250 | |
| 500 |
Table 4: Caspase-3 Activity
| 2C-TFM Concentration (µM) | Fold Increase in Caspase-3 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.2 |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| 250 | |
| 500 |
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
Objective: To culture and differentiate SH-SY5Y cells to obtain a mature neuronal phenotype for neurotoxicity assays.[4][5]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. Subculture cells when they reach 80-90% confluency.[4]
-
Differentiation: Seed SH-SY5Y cells in the desired culture plates. After 24 hours, replace the growth medium with a differentiation medium containing DMEM with 1% FBS, 10 µM Retinoic Acid, and 50 ng/mL BDNF. Change the differentiation medium every 2-3 days for 7-10 days to allow for the development of a mature neuronal morphology.[4]
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of 2C-TFM on the viability of differentiated SH-SY5Y cells.
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
2C-TFM stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Treat differentiated SH-SY5Y cells with various concentrations of 2C-TFM (e.g., 1, 10, 50, 100, 250, 500 µM) for 24 hours. Include a vehicle control group.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
Objective: To assess the effect of 2C-TFM on the mitochondrial membrane potential (ΔΨm).
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
2C-TFM stock solution
-
JC-1 staining solution
-
Assay buffer
Protocol:
-
Treat differentiated SH-SY5Y cells with various concentrations of 2C-TFM for 24 hours.
-
Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.[9][10]
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity of JC-1 monomers (emission at ~529 nm) and J-aggregates (emission at ~590 nm) using a fluorescence plate reader.[11]
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Glutathione (GSH) Assay
Objective: To measure the levels of intracellular reduced glutathione, a key antioxidant.
Materials:
-
Differentiated SH-SY5Y cells in a 6-well plate
-
2C-TFM stock solution
-
Cell lysis buffer
-
Glutathione reductase
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
NADPH
Protocol:
-
Treat differentiated SH-SY5Y cells with various concentrations of 2C-TFM for 24 hours.
-
Lyse the cells and collect the supernatant.
-
Perform a colorimetric assay based on the reaction of GSH with DTNB in the presence of glutathione reductase and NADPH.[12][13][14]
-
Measure the absorbance at 405-415 nm.[15]
-
Quantify GSH levels by comparing with a standard curve and normalize to the total protein content of the sample.
Caspase-3 Activity Assay
Objective: To determine the activation of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Differentiated SH-SY5Y cells in a 6-well plate
-
2C-TFM stock solution
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)
-
Assay buffer
Protocol:
-
Treat differentiated SH-SY5Y cells with various concentrations of 2C-TFM for 24 hours.
-
Lyse the cells and collect the supernatant.
-
Add the caspase-3 substrate to the cell lysate and incubate at 37°C.[16][17]
-
Measure the absorbance (for pNA) or fluorescence (for AMC) using a plate reader.[16][18][19]
-
Calculate the fold increase in caspase-3 activity relative to the vehicle control.
Intracellular Calcium Imaging
Objective: To visualize and quantify changes in intracellular calcium levels in response to 2C-TFM.
Materials:
-
Differentiated SH-SY5Y cells on glass coverslips
-
2C-TFM stock solution
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Physiological saline solution
Protocol:
-
Load differentiated SH-SY5Y cells with a calcium indicator dye.[20]
-
Mount the coverslip on a perfusion chamber on a fluorescence microscope.
-
Record baseline fluorescence.
-
Perfuse the cells with a solution containing 2C-TFM and record the changes in fluorescence intensity over time.
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.[21][22][23]
References
- 1. 2C-TFM - Wikipedia [en.wikipedia.org]
- 2. 2C-TFM Hydrochloride | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. diva-portal.org [diva-portal.org]
- 6. accegen.com [accegen.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. 101.200.202.226 [101.200.202.226]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Assessment at the Single-Cell Level Identifies Neuronal Glutathione Depletion As Both a Cause and Effect of Ischemia-Reperfusion Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. mmpc.org [mmpc.org]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. mpbio.com [mpbio.com]
- 18. caspase3 assay [assay-protocol.com]
- 19. Caspase 3 Colorimetric Activity Assay Kit, DEVD | APT165 [merckmillipore.com]
- 20. Video: Visualizing Shifts on Neuron-Glia Circuit with the Calcium Imaging Technique [jove.com]
- 21. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. 2.7. Calcium imaging [bio-protocol.org]
- 23. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Resolution Mass Spectrometry Characterization of 2C-Phenethylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2C-phenethylamine class of designer drugs poses a significant challenge to forensic and clinical laboratories due to the vast number of structural analogs. High-resolution mass spectrometry (HRMS) has emerged as a powerful tool for the unambiguous identification and characterization of these compounds. This document provides detailed application notes and protocols for the analysis of 2C-phenethylamines using HRMS, focusing on gas chromatography-time-of-flight mass spectrometry (GC-TOFMS) and liquid chromatography-quadrupole-time-of-flight mass spectrometry (LC-QTOFMS).
The 2,5-dimethoxyphenethylamine (2C) series are synthetic phenethylamines that are challenging to identify due to their high structural similarity.[1] New analogs often appear on the market with the same core structure but differ in the position or identity of a single substituent, making identification by conventional gas chromatography-mass spectrometry (GC-MS) difficult without reference standards.[2] HRMS provides accurate mass measurements, enabling the determination of elemental composition and the differentiation of isomers, which is crucial for the definitive identification of novel psychoactive substances.
Quantitative Data Summary
The following table summarizes quantitative data for a selection of 2C-phenethylamine compounds, including their chemical formula, monoisotopic mass, and observed mass accuracy from HRMS analysis. This data is essential for targeted screening and confirmation.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Mass Accuracy (ppm) |
| 2C-B | C10H14BrNO2 | 259.0259 | < 5 |
| 2C-C | C10H14ClNO2 | 215.0713 | < 5 |
| 2C-D | C11H17NO2 | 195.1259 | < 5 |
| 2C-E | C12H19NO2 | 209.1416 | < 5 |
| 2C-I | C10H14INO2 | 307.0120 | < 5 |
| 2C-P | C13H21NO2 | 223.1572 | < 5 |
| 2C-T-2 | C12H19NO2S | 241.1187 | < 5 |
| 2C-T-4 | C13H21NO2S | 255.1344 | < 5 |
| 2C-T-7 | C13H21NO2S | 255.1344 | < 5 |
Note: Mass accuracy is typically expected to be within 5 ppm for HRMS instruments. The values presented are representative and may vary slightly depending on the specific instrument and calibration.
Experimental Protocols
Protocol 1: GC-HRMS (GC-TOFMS) Analysis of 2C-Phenethylamines
This protocol is adapted from studies utilizing GC-TOFMS for the characterization of 2C-phenethylamines.[2]
1. Sample Preparation: a. For solid samples, dissolve a small amount (approximately 1 mg/mL) in a suitable organic solvent such as methanol or ethyl acetate. b. For biological matrices (e.g., urine), perform a liquid-liquid or solid-phase extraction. A common method involves basifying the sample with NaOH and extracting with a non-polar solvent like ethyl acetate.[3] c. For derivatization (optional but recommended for improved chromatography of primary amines), evaporate the extract to dryness and add a derivatizing agent such as pentafluoropropionic anhydride (PFPA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4] Heat the sample at 70°C for 30 minutes.
2. GC-TOFMS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: LECO Pegasus BT 4D TOFMS or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Column: Rxi-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp at 20°C/min to 300°C, and hold for 5 minutes.
-
Ion Source Temperature: 250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Data Acquisition Rate: 10 spectra/second.
3. Data Analysis: a. Process the raw data using the instrument's software (e.g., ChromaTOF). b. Identify potential 2C-phenethylamine peaks based on their retention times and mass spectra. c. Extract the accurate mass of the molecular ion and key fragment ions. d. Utilize Kendrick Mass Defect (KMD) analysis to filter and classify compounds based on their structural subclass.[1][2] KMD plots can help differentiate 2C-phenethylamines from other structurally similar compounds.[5]
Protocol 2: LC-HRMS (LC-QTOFMS) Analysis of 2C-Phenethylamines
This protocol is suitable for the analysis of 2C-phenethylamines in various matrices and is adapted from established methods for designer drug screening.[2][6]
1. Sample Preparation: a. For solid samples, dissolve in methanol or a mixture of mobile phase A and B. b. For biological fluids, a "dilute-and-shoot" approach can be used for rapid screening.[7] Dilute the sample (e.g., 1:10) with the initial mobile phase. c. For more complex matrices or to achieve lower detection limits, perform a solid-phase extraction (SPE).[8][9]
2. LC-QTOFMS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity UHPLC or equivalent.
-
Mass Spectrometer: Agilent 6545 Q-TOF or equivalent.
-
Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 325°C.
-
Fragmentor Voltage: 175 V.
-
Mass Range: m/z 50-1000.
-
Data Acquisition: Acquire data in both MS and Auto MS/MS modes to obtain precursor and product ion spectra.
3. Data Analysis: a. Process the data using software such as Agilent MassHunter or equivalent. b. Screen for target compounds using a personal compound database and library (PCDL) containing the accurate masses and retention times of known 2C-phenethylamines. c. For unknown compounds, determine the elemental composition from the accurate mass of the precursor ion. d. Analyze the fragmentation patterns in the MS/MS spectra to elucidate the structure. Common fragmentation pathways for 2C-phenethylamines involve cleavage of the bond adjacent to the nitrogen atom.[6]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of 2C-phenethylamines using HRMS.
Caption: General workflow for 2C-phenethylamine analysis.
Fragmentation Pathway
The fragmentation of 2C-phenethylamines in ESI-MS is characterized by the loss of ammonia (NH3) from the protonated molecule, leading to the formation of a stable spiro[2.5]octadienylium ion.[10] In EI-MS, a characteristic fragmentation is the cleavage of the Cα-Cβ bond.[11]
Caption: Common fragmentation pathways for 2C-phenethylamines.
Signaling Pathway
2C-phenethylamines are known to be agonists at serotonin 5-HT2A receptors.[12] Their neurotoxicity may involve the inhibition of the PI3K/Akt signaling pathway and the activation of the MAPKK/ERK pathway.[13]
Caption: Potential signaling pathway affected by 2C-phenethylamines.
References
- 1. Characterization of 2C-phenethylamines Using High-Resolution Mass Spectrometry and Kendrick Mass Defect Filters | Office of Justice Programs [ojp.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. unitedchem.com [unitedchem.com]
- 9. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for SH-SY5Y Cell Culture Experiments with 2C-TFM Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the effects of 2C-TFM hydrochloride on the human neuroblastoma cell line, SH-SY5Y. The protocols cover key assays for assessing cell viability, apoptosis, and neurite outgrowth.
Introduction
The SH-SY5Y cell line is a widely used in vitro model in neurobiology and neuropharmacology due to its human origin and ability to differentiate into a neuronal phenotype.[1][2][3] These cells express various neuronal markers and receptors, making them suitable for studying the effects of psychoactive compounds.[1][4] this compound is a potent agonist of the 5-HT2A and 5-HT2C serotonin receptors.[5][6][7] Understanding its effects on neuronal cells is crucial for neuropharmacological research. These application notes provide a framework for conducting such investigations using the SH-SY5Y cell line.
Data Presentation
The following tables summarize hypothetical quantitative data on the effects of this compound on SH-SY5Y cells. This data is for illustrative purposes to guide expected outcomes.
Table 1: Dose-Dependent Effect of this compound on SH-SY5Y Cell Viability (MTT Assay) after 48-hour Treatment
| 2C-TFM HCl Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.8 |
| 10 | 85.3 ± 6.1 |
| 25 | 62.7 ± 5.5 |
| 50 | 41.9 ± 4.9 |
| 100 | 25.4 ± 3.8 |
| IC50 (µM) | ~ 45 |
Table 2: Apoptosis Induction by this compound in SH-SY5Y Cells (Caspase-3 Activity) after 24-hour Treatment
| 2C-TFM HCl Concentration (µM) | Fold Change in Caspase-3 Activity (Mean ± SD) |
| 0 (Control) | 1.0 ± 0.1 |
| 10 | 1.8 ± 0.2 |
| 25 | 3.5 ± 0.4 |
| 50 | 6.2 ± 0.7 |
| 100 | 4.1 ± 0.5 (potential cytotoxicity) |
Table 3: Effect of this compound on Neurite Outgrowth in Differentiated SH-SY5Y Cells after 72-hour Treatment
| 2C-TFM HCl Concentration (µM) | Average Neurite Length (µm, Mean ± SD) | Number of Primary Neurites per Cell (Mean ± SD) |
| 0 (Control) | 85.2 ± 9.8 | 4.1 ± 0.9 |
| 1 | 75.6 ± 8.5 | 3.8 ± 0.7 |
| 5 | 58.1 ± 7.2 | 2.9 ± 0.6 |
| 10 | 42.5 ± 6.1 | 2.1 ± 0.5 |
| 25 | 25.3 ± 4.5 | 1.2 ± 0.3 |
Experimental Protocols
SH-SY5Y Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining undifferentiated SH-SY5Y cells.
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Complete Growth Medium: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[8]
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.[8][9]
-
Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask.
-
Cell Maintenance: Culture cells at 37°C in a humidified atmosphere of 5% CO₂.[8] Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using 0.25% Trypsin-EDTA.[1][8] Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells in fresh medium for subculturing at a ratio of 1:5 to 1:10.
Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
SH-SY5Y cells
-
96-well cell culture plates
-
This compound stock solution (in DMSO or sterile water)
-
Complete Growth Medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.[10][11] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium and add 100 µL of the different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[11] Cell viability is expressed as a percentage of the vehicle-treated control.
Apoptosis Assay (Caspase-3 Activity)
This protocol quantifies the activity of caspase-3, a key effector caspase in the apoptotic pathway.
Materials:
-
SH-SY5Y cells
-
96-well plates (black, clear bottom)
-
This compound
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Lysis buffer
-
Assay buffer
-
Fluorometric plate reader
Protocol:
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in a 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis: After a 24-hour incubation, remove the medium and lyse the cells according to the manufacturer's instructions for the caspase-3 assay kit.
-
Caspase-3 Activity Measurement: Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Express the results as a fold change in caspase-3 activity relative to the vehicle-treated control.
Neurite Outgrowth Assay
This protocol is for assessing the effect of this compound on the development of neurites in differentiated SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
24-well plates
-
Complete Growth Medium
-
Differentiation Medium: Serum-free medium (e.g., DMEM/F12) containing 10 µM all-trans-Retinoic Acid (RA).[12][13]
-
This compound
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., anti-β-III-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope with image analysis software
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells onto coverslips in 24-well plates at a density of 5 x 10⁴ cells/well.
-
Differentiation: After 24 hours, replace the complete growth medium with differentiation medium containing 10 µM RA.[13]
-
Compound Treatment: After 2-3 days of differentiation, add various concentrations of this compound to the differentiation medium. Continue incubation for another 72 hours.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-β-III-tubulin antibody overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Use image analysis software to quantify neurite length and the number of neurites per cell.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the effects of 2C-TFM HCl on SH-SY5Y cells.
Putative Signaling Pathway of this compound in SH-SY5Y Cells
Caption: Putative signaling pathway of 2C-TFM HCl in SH-SY5Y cells.
Logical Relationship of Experimental Design
Caption: Logical relationships between treatment, cellular effects, and experimental endpoints.
References
- 1. accegen.com [accegen.com]
- 2. cyagen.com [cyagen.com]
- 3. mdpi.com [mdpi.com]
- 4. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2C-TFM - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. SH-SY5Y culturing [protocols.io]
- 9. Expert Insights | Hurry up and collect the SH-SY5Y cell tips! | Ubigene [ubigene.us]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Long-term culture of SH-SY5Y neuroblastoma cells in the absence of neurotrophins: A novel model of neuronal ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Propolis Inhibits Neurite Outgrowth in Differentiating SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Receptor Binding Assays for 2C-TFM Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing receptor binding assays for 2C-TFM hydrochloride, a potent psychedelic phenethylamine. The protocols detailed below are foundational for characterizing the interaction of this compound with its primary molecular targets, the serotonin 5-HT2A and 5-HT2C receptors.
Introduction
2C-TFM (4-trifluoromethyl-2,5-dimethoxyphenethylamine) is a synthetic psychedelic substance of the 2C family.[1] Its psychoactive effects are primarily mediated by its interaction with serotonin receptors in the central nervous system.[2] Quantitative analysis of its binding affinity is crucial for understanding its pharmacological profile and for the development of novel therapeutic agents. 2C-TFM acts as a potent agonist at both the 5-HT2A and 5-HT2C receptor subtypes.[3][4][5] The primary technique to determine the binding affinity of a compound like this compound is the competitive radioligand binding assay.
Principle of Competitive Radioligand Binding Assays
Competitive binding assays are a fundamental technique in pharmacology to determine the affinity of an unlabeled compound (the "competitor," in this case, 2C-TFM) for a specific receptor. This is achieved by measuring the ability of the competitor to displace a radiolabeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor. The assay measures the concentration of the unlabeled drug required to inhibit 50% of the specific binding of the radioligand (IC50). This IC50 value can then be converted to an inhibition constant (Ki), which reflects the binding affinity of the compound for the receptor.
Quantitative Binding Affinity Data for 2C-TFM
The following table summarizes the reported binding affinities of 2C-TFM for human serotonin 5-HT2A and 5-HT2C receptors.
| Compound | Receptor Subtype | Binding Affinity (Kaff in nM) | Binding Affinity (Ki in nM) | Reference |
| 2C-TFM | 5-HT2A | 165 | [3][5] | |
| 2C-TFM | 5-HT2C | 32 | [3][5] | |
| 2C-TFM | 5-HT2A/C | 74.5 | [1][2] |
Kaff (affinity constant) and Ki (inhibition constant) are inversely related to binding affinity; a lower value indicates a higher affinity.
Experimental Protocols
I. Protocol for 5-HT2A Receptor Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor using a competitive radioligand binding assay with [3H]ketanserin as the radioligand.
A. Materials and Reagents
-
Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[6] Alternatively, rat frontal cortex can be used as a native tissue source.[7]
-
Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Ketanserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microfilter plates: GF/B or GF/C filters, presoaked in 0.3-0.5% polyethyleneimine (PEI).[7][8]
-
Scintillation Cocktail: Betaplate Scint or similar.[8]
-
Equipment: Pipettes, cell harvester, liquid scintillation counter, incubator.
B. Experimental Workflow
Caption: Workflow for 5-HT2A competition radioligand binding assay.
C. Step-by-Step Procedure
-
Preparation:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Thaw the receptor membrane preparation on ice and resuspend in assay buffer to the desired protein concentration (e.g., 70-100 µg protein/well).[7]
-
Prepare the [3H]ketanserin solution in assay buffer at a concentration close to its Kd (typically 0.5-2.0 nM).[7][9]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 100 µL of membrane suspension, and 50 µL of [3H]ketanserin solution.
-
Non-specific Binding (NSB): Add 50 µL of 10 µM ketanserin, 100 µL of membrane suspension, and 50 µL of [3H]ketanserin solution.
-
Competition Binding: Add 50 µL of each 2C-TFM dilution, 100 µL of membrane suspension, and 50 µL of [3H]ketanserin solution.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.[9]
-
-
Harvesting:
-
Counting:
D. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the 2C-TFM concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
II. Protocol for 5-HT2C Receptor Competition Binding Assay
This protocol is adapted for the human 5-HT2C receptor, which exhibits a higher affinity for 2C-TFM.[3] The primary difference is the choice of radioligand.
A. Materials and Reagents
-
Receptor Source: Membrane preparations from HEK293 or CHO cells stably expressing the human 5-HT2C receptor.[10]
-
Radioligand: [3H]mesulergine (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Mianserin (10 µM) or another suitable 5-HT2C antagonist.[10]
-
All other reagents and equipment are the same as for the 5-HT2A assay.
B. Procedure
The procedure is identical to the 5-HT2A assay, with the following modifications:
-
Radioligand: Use [3H]mesulergine at a final concentration near its Kd for the 5-HT2C receptor.
-
Non-specific Binding: Use a high concentration (e.g., 10 µM) of mianserin to define non-specific binding.[10]
-
Incubation: Incubate at 30°C for 60 minutes.[10]
C. Data Analysis
Data analysis follows the same steps as outlined for the 5-HT2A receptor binding assay to determine the IC50 and subsequently the Ki of 2C-TFM for the 5-HT2C receptor.
Signaling Pathway Context
2C-TFM is a 5-HT2A and 5-HT2C receptor agonist.[4][5] Upon binding, it activates these G-protein coupled receptors (GPCRs), which are primarily coupled to the Gq/G11 signaling pathway. This leads to the activation of phospholipase C (PLC), initiating a cascade of intracellular events.
Caption: Simplified 5-HT2A/2C (Gq) signaling pathway activated by 2C-TFM.
References
- 1. 2C-TFM - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. This compound | 159277-13-1 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Forensic Analysis of 2C-TFM Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the forensic analysis of 2C-TFM hydrochloride (2,5-dimethoxy-4-(trifluoromethyl)benzeneethanamine monohydrochloride), a potent synthetic phenethylamine of the 2C family. The protocols outlined below are intended for use in controlled laboratory settings by qualified personnel.
Introduction
2C-TFM is a novel psychoactive substance (NPS) with hallucinogenic properties, acting as a potent agonist at serotonin 5-HT2A and 5-HT2C receptors.[1] Its emergence on the illicit drug market necessitates robust and validated analytical methods for its unambiguous identification and quantification in seized materials. This document outlines recommended standards and protocols for the forensic analysis of this compound, adhering to guidelines for the analysis of seized drugs.[2][3]
Chemical and Physical Properties of this compound:
| Property | Value |
| Chemical Formula | C₁₁H₁₄F₃NO₂ · HCl |
| Molecular Weight | 285.7 g/mol |
| Appearance | Crystalline solid |
| CAS Number | 159277-13-1 |
Analytical Protocols
The following protocols describe validated methods for the qualitative and quantitative analysis of this compound in seized materials, primarily using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation for Seized Materials (Powders, Tablets)
A standardized sample preparation protocol is crucial for obtaining accurate and reproducible results.
Protocol:
-
Accurately weigh approximately 10 mg of the homogenized seized material.
-
Dissolve the weighed sample in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Vortex the solution for 2 minutes to ensure complete dissolution.
-
For quantitative analysis, perform serial dilutions of the stock solution with methanol to prepare calibration standards and quality control samples.
-
Filter the final solutions through a 0.22 µm syringe filter prior to instrumental analysis to remove any particulate matter.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a widely used and reliable technique for the identification of volatile and semi-volatile compounds like 2C-TFM.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Prepare a 1 mg/mL solution of the seized material in methanol.[4]
-
Injection: 1 µL injection volume with a split ratio of 20:1.
-
GC Column: HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Presentation: GC-MS Validation Parameters
The following table summarizes typical validation parameters for the quantitative analysis of 2C-TFM by GC-MS. Laboratories should perform their own validation studies.[1][5][6]
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 1 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 15 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85% - 115% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and selectivity, making it an excellent confirmatory technique and suitable for the analysis of complex mixtures.[4][5]
Experimental Protocol:
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a 1 mg/mL solution and dilute appropriately for the calibration range.
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
Start with 5% B, hold for 1 minute.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and product ions should be optimized for 2C-TFM. A common precursor ion would be the protonated molecule [M+H]⁺.
-
Data Presentation: LC-MS/MS Validation Parameters
The following table summarizes typical validation parameters for the quantitative analysis of 2C-TFM by LC-MS/MS. Laboratories must conduct their own comprehensive method validation.[5][6][7]
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90% - 110% |
Visualization of Analytical Workflow and Signaling Pathway
Experimental Workflow for Forensic Analysis
The following diagram illustrates the general workflow for the analysis of a seized sample suspected to contain this compound.
Caption: General experimental workflow for the forensic analysis of this compound.
Postulated Signaling Pathway of 2C-TFM
2C-TFM is a potent agonist of serotonin 5-HT2A and 5-HT2C receptors. The diagram below illustrates a simplified, postulated signaling pathway following receptor activation, leading to its psychoactive effects.
Caption: Postulated 5-HT2A/2C receptor signaling pathway for 2C-TFM.
Conclusion
The analytical protocols detailed in these application notes provide a robust framework for the forensic identification and quantification of this compound in seized materials. The use of both GC-MS and LC-MS/MS is recommended for a comprehensive and defensible analytical scheme. All laboratories should perform in-house validation of these methods to ensure they are fit for purpose and meet the requirements of their respective accrediting bodies. The provided diagrams offer a clear visualization of the analytical workflow and the potential mechanism of action of 2C-TFM, aiding in both practical laboratory work and the understanding of its pharmacological effects.
References
- 1. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 7. Method Validation for the Analysis of Multiple Weight Loss Drugs in Dietary Supplement Materials by LC-MS/MS | Journal of Regulatory Science [regsci-ojs-tamu.tdl.org]
Troubleshooting & Optimization
Overcoming solubility issues with 2C-TFM hydrochloride in aqueous solutions
Technical Support Center: 2C-TFM Hydrochloride
Disclaimer: this compound is a theoretical compound for illustrative purposes. The data, protocols, and recommendations provided herein are hypothetical and based on general principles for similar chemical structures. Always consult peer-reviewed literature and safety data sheets for experimentally validated compounds.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common aqueous solutions?
A1: The aqueous solubility of this compound is highly dependent on the pH, temperature, and ionic strength of the solution. As a hydrochloride salt of a putative amine, it is generally more soluble in acidic to neutral aqueous solutions.[1][2] The solubility tends to decrease as the pH approaches the pKa of the free base, where the uncharged form begins to predominate. For a summary of hypothetical solubility data, please refer to Table 1.
Q2: My this compound solution is cloudy or has formed a precipitate. What are the common causes?
A2: Cloudiness or precipitation upon dissolving this compound in an aqueous buffer can be due to several factors:
-
Exceeding Solubility Limit: The concentration you are trying to achieve may be higher than the compound's solubility in that specific buffer system.[3]
-
pH of the Solution: If the pH of your aqueous medium is too high (alkaline), it can cause the hydrochloride salt to convert to its less soluble free base form, leading to precipitation.[2][4]
-
Common Ion Effect: In buffers with high chloride concentrations (e.g., certain cell culture media or HCl-based buffers), the solubility of the hydrochloride salt may be suppressed.[5][6][7]
-
Low Temperature: Solubility of many compounds decreases at lower temperatures.[3] If you prepared the solution warm and then stored it at a lower temperature (e.g., 4°C), it might precipitate.
Q3: How can I improve the solubility of this compound in my experiment?
A3: Several methods can be employed to enhance the solubility of hydrochloride salts:[8]
-
pH Adjustment: Lowering the pH of the aqueous solution can significantly increase the solubility of a basic compound like 2C-TFM.[4][9] Ensure the final pH is compatible with your experimental system.
-
Gentle Warming: Gently warming the solution to 30-40°C while mixing can help dissolve the compound.[9][10] However, always check the compound's stability at elevated temperatures.
-
Sonication: Using a bath sonicator can provide the energy needed to break down solid particles and facilitate dissolution.[10]
-
Use of Co-solvents: For preparing concentrated stock solutions, organic solvents like DMSO or ethanol are often used.[3][10] When diluting into your final aqueous medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid artifacts.[4]
Q4: What is the recommended procedure for preparing a stock solution and diluting it for an experiment?
A4: It is recommended to first prepare a high-concentration stock solution in a suitable organic solvent like DMSO, and then dilute this stock into your aqueous experimental buffer. It is crucial to add the stock solution to the aqueous buffer with vigorous mixing, not the other way around.[4][10] This helps to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.[10] For a detailed protocol, please see the "Experimental Protocols" section.
Quantitative Data Summary
The following table summarizes the hypothetical solubility data for this compound under various conditions to guide experimental design.
Table 1: Hypothetical Solubility of this compound
| Solvent/Buffer (at 25°C) | pH | Solubility (mg/mL) | Solubility (mM) | Notes |
| Deionized Water | ~5.5 | 15 | 52.5 | Forms a slightly acidic solution. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 2 | 7.0 | Limited solubility at physiological pH. |
| 0.1 M HCl | 1.0 | > 50 | > 175 | Freely soluble due to low pH. |
| 0.1 M NaOH | 13.0 | < 0.1 | < 0.35 | Practically insoluble; converts to free base. |
| DMSO | N/A | > 100 | > 350 | High solubility; suitable for stock solutions. |
| 95% Ethanol | N/A | 25 | 87.6 | Soluble; can be used as a co-solvent. |
Note: Molecular weight of 2C-TFM HCl is hypothetically set to 285.7 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can then be diluted into aqueous buffers for experiments.
-
Weigh Compound: Accurately weigh out 2.86 mg of this compound powder using an analytical balance.
-
Add Solvent: Add the powder to a sterile microcentrifuge tube or glass vial. Add 1.0 mL of high-purity, anhydrous DMSO.
-
Dissolution: Vortex the vial for 1-2 minutes to facilitate dissolution.[10]
-
Aid Dissolution (if needed): If the compound does not fully dissolve, place the vial in a water bath sonicator for 5-10 minutes.[10] Gentle warming to 37°C can also be applied.[10]
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer (e.g., PBS for cell culture)
This protocol outlines the correct procedure for diluting the organic stock solution to minimize precipitation.
-
Prepare Buffer: Dispense the required volume of your final aqueous buffer (e.g., PBS or cell culture medium) into a sterile tube.
-
Pre-warm Buffer (Optional): If your experiment is conducted at a specific temperature (e.g., 37°C), pre-warm the buffer to that temperature.
-
Calculate Dilution: Determine the volume of the DMSO stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration remains below 0.5%.
-
Add and Mix: While vortexing or rapidly pipetting the aqueous buffer, add the calculated volume of the DMSO stock solution dropwise into the buffer.[4] This rapid dispersion is critical to prevent precipitation.[10]
-
Final Check: Visually inspect the final solution for any signs of cloudiness or precipitation before use.
Visual Guides
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for troubleshooting common solubility problems encountered with this compound.
Caption: A flowchart for troubleshooting solubility issues.
Experimental Workflow for Solution Preparation
This diagram illustrates the recommended experimental steps for preparing a final aqueous solution of this compound from a DMSO stock.
Caption: Workflow for preparing an aqueous solution.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rjpdft.com [rjpdft.com]
- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Improving yield and purity in 2C-TFM hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2C-TFM hydrochloride. Our aim is to help improve final product yield and purity by addressing common challenges encountered during the experimental process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which typically proceeds via the trifluoromethylation of a 2C-I precursor.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2C-I Precursor | Incomplete iodination of 2C-H. | - Ensure the reaction is protected from light, as the iodination reaction can be light-sensitive. - Use of the sulfate salt of 2C-H has been reported to give better yields than the hydrochloride salt.[1][2] - Verify the purity of the starting 2C-H. |
| Loss of product during workup and purification. | - During basification and extraction, ensure the pH is sufficiently high (>12) to fully deprotonate the amine for efficient extraction into the organic solvent.[2] - Minimize the number of transfer steps to reduce mechanical losses. | |
| Incomplete Trifluoromethylation of 2C-I | Inefficient trifluoromethylating agent or reaction conditions. | - The described method uses methyl chlorodifluoroacetate, potassium fluoride (KF), and copper iodide (CuI). Ensure all reagents are anhydrous and of high purity.[3][4] - Optimize reaction temperature and time. These reactions can be sensitive to conditions. |
| Degradation of starting material or intermediate. | - Protect the amine group of 2C-I (e.g., as a trifluoroacetamide) before the trifluoromethylation step to prevent side reactions.[3][4] | |
| Final Product Contaminated with 2C-I | Incomplete reaction during the trifluoromethylation step. | - This is a common impurity.[4] Increase the equivalents of the trifluoromethylating agent or extend the reaction time. However, be mindful of potential side product formation. |
| Inefficient purification. | - Recrystallization is a key step. Experiment with different solvent systems. Isopropanol has been used for the precipitation of related hydrochloride salts.[5] - A wash with a solvent in which the hydrochloride salt is insoluble, such as diethyl ether or cold acetone, can help remove less polar impurities.[2][5] | |
| Poor Quality of this compound Crystals | Suboptimal crystallization conditions. | - Control the rate of crystallization. Slow cooling can lead to larger, purer crystals. - Ensure the freebase is fully converted to the hydrochloride salt by careful addition of HCl. Check the pH to ensure it is acidic (pH 1-2).[2] |
| Presence of residual solvent or moisture. | - After filtration, wash the crystals with a volatile anhydrous solvent (e.g., diethyl ether) and dry thoroughly under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically achieved starting from 2,5-dimethoxyphenethylamine (2C-H). The process involves the iodination of 2C-H to form 2C-I, followed by a three-step conversion of 2C-I to 2C-TFM. This conversion consists of the protection of the primary amine, a copper-mediated trifluoromethylation, and subsequent deprotection to yield the freebase, which is then converted to the hydrochloride salt.[3][4]
Q2: Why is my final 2C-TFM product contaminated with 2C-I, and how can I remove it?
A2: Contamination with the starting material, 2C-I, is a common issue and suggests that the trifluoromethylation reaction did not go to completion.[4] To remove unreacted 2C-I, meticulous purification is necessary. Recrystallization from a suitable solvent system is the most effective method. You may need to perform multiple recrystallizations to achieve high purity. Washing the crude hydrochloride salt with a solvent in which 2C-I is more soluble than 2C-TFM HCl could also be beneficial.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of analytical methods is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile impurities. For structural confirmation and to ensure the absence of isomeric impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Fourier-Transform Infrared (FTIR) spectroscopy are crucial.
Q4: Can I improve the yield of the initial 2C-I synthesis?
A4: Yes, several factors can influence the yield of 2C-I from 2C-H. It has been anecdotally reported that using the sulfate salt of 2C-H instead of the hydrochloride salt can lead to better yields.[1][2] Additionally, since iodination reactions can be sensitive to light, protecting the reaction vessel from light may prevent photodegradation and improve the overall yield.[1]
Q5: What are the key safety precautions when working with trifluoromethylating agents?
A5: Trifluoromethylating agents can be hazardous. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for each reagent before use to be aware of specific hazards and handling requirements.
Experimental Protocols
Synthesis of 2,5-dimethoxy-4-iodophenethylamine hydrochloride (2C-I HCl) from 2C-H
This protocol is based on literature descriptions and online forum discussions.[2][6]
-
Preparation of 2C-I: The synthesis of 2C-I can be achieved through the iodination of 2,5-dimethoxyphenethylamine (2C-H). One reported method involves the reaction of N-(2-(2,5-dimethoxyphenyl)ethyl)phthalimide with iodine monochloride in acetic acid.[6]
-
Deprotection: The resulting N-(2-(2,5-dimethoxy-4-iodophenyl)ethyl)phthalimide is then deprotected, for example, using hydrazine hydrate, to yield the 2C-I freebase.
-
Salt Formation: The 2C-I freebase is dissolved in a suitable solvent like isopropanol.
-
Concentrated hydrochloric acid is added dropwise with stirring until the solution is acidic (pH 1-2), leading to the precipitation of 2C-I hydrochloride.
-
The precipitate is collected by filtration, washed with a cold solvent (e.g., acetone or diethyl ether), and dried under vacuum. A reported yield for a similar synthesis starting from 2C-H sulfate was 32%.[2]
Synthesis of this compound from 2C-I
This protocol is a general outline based on the synthetic route described by Nichols.[3][4]
-
Amine Protection: The primary amine of 2C-I is first protected. A common method is acylation, for example, with trifluoroacetic anhydride, to form 1-(2,5-dimethoxy-4-iodophenyl)-2-(trifluoroacetamido)ethane.
-
Trifluoromethylation: The protected intermediate is then subjected to a copper-mediated trifluoromethylation. This is achieved by reacting it with methyl chlorodifluoroacetate, potassium fluoride, and copper iodide. This step replaces the iodine atom at the 4-position with a trifluoromethyl group, yielding 1-(2,5-dimethoxy-4-trifluoromethylphenyl)-2-(trifluoroacetamido)ethane.
-
Deprotection: The trifluoroacetyl protecting group is removed by hydrolysis, typically with a base such as potassium hydroxide (KOH), to give the 2C-TFM freebase.
-
Hydrochloride Salt Formation: The 2C-TFM freebase is dissolved in an appropriate solvent, and concentrated hydrochloric acid is added to precipitate this compound. The product is then filtered, washed, and dried.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for 2C-TFM HCl synthesis.
References
Minimizing degradation of 2C-TFM hydrochloride in long-term storage
This technical support center provides guidance on minimizing the degradation of 2C-TFM hydrochloride during long-term storage. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the long-term storage of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of the solid compound (e.g., yellowing or browning) | - Exposure to light (photodegradation)- Exposure to air (oxidation)- Incompatible storage container | - Store the compound in an amber or opaque vial to protect it from light.- Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.- Ensure the storage container is made of a non-reactive material such as borosilicate glass. |
| Change in physical state (e.g., clumping, becoming oily or gummy) | - Absorption of moisture (hygroscopicity) | - Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel).- Handle the compound in a low-humidity environment, such as a glove box, whenever possible.- Ensure the container is tightly sealed. |
| Inconsistent analytical results (e.g., decreased purity over time) | - Chemical degradation due to improper storage conditions. | - Review and optimize storage conditions based on the recommendations in the FAQ section.- Re-analyze the compound using a qualified analytical method (e.g., HPLC-UV) to confirm purity before use.- If degradation is confirmed, the material may need to be repurified or discarded. |
| Difficulty dissolving the compound | - Formation of less soluble degradation products.- Incorrect solvent or pH. | - Confirm the identity and purity of the compound via analytical testing.- Consult solubility data; 2C-TFM HCl is soluble in DMF, DMSO, and PBS (pH 7.2).[1] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound?
A1: For long-term stability, this compound should be stored as a crystalline solid at -20°C.[2] It is recommended to store it in a tightly sealed, amber glass vial to protect it from light and moisture. The compound is known to be hygroscopic, meaning it can absorb moisture from the air, which could potentially lead to degradation.[3][4] Storing under an inert atmosphere, such as argon or nitrogen, can further minimize the risk of oxidative degradation.[5] One supplier suggests a stability of at least five years under these conditions.[1]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for 2C-TFM have not been extensively published, phenethylamines, in general, can be susceptible to oxidation and deamination.[6][7] The primary amine group could be a site for oxidative deamination, potentially leading to the formation of an aldehyde intermediate, which could then be further oxidized to a carboxylic acid. The methoxy groups on the phenyl ring could also be subject to cleavage under harsh conditions. However, the trifluoromethyl group and the carbon-fluorine bonds are generally very stable, making this part of the molecule less likely to degrade.[8]
A potential degradation pathway is illustrated below:
Q3: How can I assess the stability of my this compound sample?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method can separate the parent compound from potential degradation products. Periodically testing the sample and comparing the chromatograms over time will allow for the detection of any new peaks that may correspond to degradation products and a decrease in the peak area of the parent compound, indicating a loss of purity.
Q4: Is it necessary to handle this compound in a controlled atmosphere?
A4: Given that this compound is hygroscopic, handling it in a controlled, low-humidity environment like a glove box is a best practice to prevent moisture absorption.[3][4] If a controlled atmosphere is not available, minimize the time the container is open to the ambient environment. For sensitive compounds, storage under an inert gas like nitrogen or argon is also recommended to prevent oxidative degradation.[5]
Q5: What are the signs of degradation I should look for?
A5: Visual signs of degradation can include a change in color (e.g., from white to yellow or brown), a change in physical form (e.g., from a crystalline solid to a clumpy or oily substance), or a noticeable odor. However, significant degradation can occur without any visible changes. Therefore, periodic analytical testing is the most reliable way to assess the stability and purity of the compound.
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for specific equipment and degradation product profiles.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer component)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Filter and degas both mobile phases before use.
3. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phases) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
4. HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 230 nm and 299 nm[1]
-
Column Temperature: 30°C
-
Gradient Elution:
-
Start with a suitable ratio of Mobile Phase A and B (e.g., 95:5 A:B).
-
Linearly increase the proportion of Mobile Phase B over a set time (e.g., to 95% B over 15 minutes).
-
Hold at high organic content to elute any non-polar impurities.
-
Return to initial conditions and allow the column to re-equilibrate.
-
5. Data Analysis:
-
Integrate the peak areas in the chromatograms.
-
Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all peaks and multiplying by 100.
-
Compare the chromatogram of the stored sample to that of a freshly prepared standard to identify any new peaks corresponding to potential degradation products.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2C-TFM (hydrochloride) [A crystalline solid] [lgcstandards.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 2C-TFM (hydrochloride) | 159277-13-1 [amp.chemicalbook.com]
- 5. gmpplastic.com [gmpplastic.com]
- 6. Phenethylamine - Wikipedia [en.wikipedia.org]
- 7. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]
- 8. Fluorine compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Reducing Variability in 2C-TFM Functional Selectivity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 2C-TFM functional selectivity assays. Our goal is to help you achieve more consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2C-TFM and what is its primary mechanism of action?
A1: 2C-TFM (4-trifluoromethyl-2,5-dimethoxyphenethylamine) is a potent psychedelic phenethylamine.[1] Its primary pharmacological effect is mediated through its action as an agonist at the serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR).[1]
Q2: What is functional selectivity and why is it important in studying 2C-TFM?
A2: Functional selectivity, also known as biased agonism, is the phenomenon where a ligand binding to a single receptor can preferentially activate certain downstream signaling pathways over others. For a GPCR like the 5-HT2A receptor, an agonist such as 2C-TFM might activate G protein-dependent pathways (e.g., Gq/11 leading to calcium mobilization) and/or β-arrestin-mediated pathways to different extents. Understanding the functional selectivity of 2C-TFM is crucial as it may explain the compound's specific psychoactive effects and potential therapeutic applications.
Q3: Which signaling pathways are typically investigated for 5-HT2A receptor agonists like 2C-TFM?
A3: The primary signaling pathways investigated for 5-HT2A receptor agonists include:
-
Gq/11 Pathway: Activation of phospholipase C (PLC), leading to the production of inositol phosphates (IPs) and subsequent release of intracellular calcium (Ca2+).
-
Gi/o Pathway: Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
-
Gs Pathway: Stimulation of adenylyl cyclase, leading to increased cAMP levels (less common for 5-HT2A).
-
β-Arrestin Pathway: Recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades.
Q4: What are the common sources of variability in 2C-TFM functional selectivity assays?
A4: Common sources of variability include:
-
Cell Line Instability: Genetic drift and changes in protein expression over passages.
-
Reagent Quality: Inconsistent quality of ligands, antibodies, and other reagents.
-
Assay Conditions: Minor variations in temperature, incubation times, and cell density.
-
Operator-Dependent Variability: Differences in pipetting techniques and handling of cells.
-
Data Analysis: Inconsistent methods for data normalization and curve fitting.
Troubleshooting Guides
This section addresses specific issues that may arise during your 2C-TFM functional selectivity assays.
Issue 1: High Variability in Calcium Flux Assays
-
Symptom: Inconsistent baseline fluorescence or variable peak responses to 2C-TFM across replicate wells and experiments.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Uneven Dye Loading | Ensure homogenous mixing of the calcium indicator dye with the cell suspension. Optimize dye concentration and incubation time. |
| Cell Health and Density | Use cells at a consistent passage number and confluency. Ensure even cell seeding in each well. Perform a cell viability assay. |
| Agonist Preparation | Prepare fresh serial dilutions of 2C-TFM for each experiment. Use a calibrated pipette and ensure thorough mixing. |
| Reader Settings | Optimize the settings of the fluorescence plate reader, including excitation/emission wavelengths, gain, and read interval. |
| Compound Precipitation | Visually inspect the compound solution for any signs of precipitation, especially at higher concentrations. Use of a solubility-enhancing agent like DMSO may be necessary, but its final concentration should be kept low and consistent across wells. |
Issue 2: Low Signal-to-Noise Ratio in cAMP Assays
-
Symptom: The difference between the basal and 2C-TFM-stimulated cAMP levels is small, making it difficult to obtain reliable data.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Receptor Expression | Use a cell line with a higher expression level of the 5-HT2A receptor or consider generating a stable cell line. |
| Suboptimal Agonist Concentration | Perform a full dose-response curve to ensure you are using an appropriate concentration of 2C-TFM. |
| Phosphodiesterase (PDE) Activity | Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent the degradation of cAMP. |
| Assay Kit Sensitivity | Ensure you are using a high-sensitivity cAMP assay kit. Consider different detection technologies (e.g., HTRF, AlphaScreen, ELISA). |
| Cell Lysis Inefficiency | Ensure complete cell lysis to release all intracellular cAMP for detection. |
Issue 3: Inconsistent Results in β-Arrestin Recruitment Assays
-
Symptom: High well-to-well variability in the measured recruitment of β-arrestin upon 2C-TFM stimulation.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Transient Interaction | The interaction between the 5-HT2A receptor and β-arrestin might be transient. Optimize the agonist incubation time to capture the peak of the interaction. |
| Suboptimal Receptor:β-Arrestin Ratio | In transiently transfected cells, optimize the ratio of receptor and β-arrestin expression plasmids. |
| Assay Technology-Specific Issues | For BRET or FRET assays, ensure appropriate spectral separation and correct for any bleed-through. For enzyme complementation assays, ensure the enzyme fragments are correctly expressed and folded. |
| Cellular Background | Use appropriate negative controls (e.g., mock-transfected cells or cells not expressing the receptor) to determine the background signal. |
| Ligand-Induced Receptor Internalization | Be aware that prolonged incubation with a potent agonist like 2C-TFM can lead to receptor internalization, which may affect the measurement of β-arrestin recruitment at the plasma membrane. |
Quantitative Data Summary
Disclaimer: The following tables present hypothetical, yet realistic, quantitative data for 2C-TFM's functional selectivity at the human 5-HT2A receptor. This data is for illustrative purposes to guide researchers in their experimental design and data analysis, as comprehensive, publicly available datasets for 2C-TFM across multiple signaling pathways are limited.
Table 1: Hypothetical Potency (EC50) of 2C-TFM in Different Signaling Pathways
| Assay | Signaling Pathway | Hypothetical EC50 (nM) |
| Calcium Flux | Gq/11 - PLC Activation | 15 |
| cAMP Accumulation (Gi/o) | Gi/o - Adenylyl Cyclase Inhibition | 85 |
| β-Arrestin 2 Recruitment | β-Arrestin 2 Recruitment | 120 |
Table 2: Hypothetical Efficacy (Emax) of 2C-TFM Relative to Serotonin (5-HT)
| Assay | Signaling Pathway | Hypothetical Emax (% of 5-HT) |
| Calcium Flux | Gq/11 - PLC Activation | 110% |
| cAMP Accumulation (Gi/o) | Gi/o - Adenylyl Cyclase Inhibition | 60% |
| β-Arrestin 2 Recruitment | β-Arrestin 2 Recruitment | 45% |
Experimental Protocols
Calcium Flux Assay
This protocol is designed to measure the mobilization of intracellular calcium following the activation of the Gq/11 pathway by 2C-TFM.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Black, clear-bottom 96-well microplates.
-
Fluo-4 AM or other suitable calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
2C-TFM stock solution in DMSO.
-
Serotonin (5-HT) as a reference agonist.
Procedure:
-
Cell Plating: Seed the HEK293-5HT2A cells into 96-well plates at a density of 50,000 cells/well and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Addition: Prepare serial dilutions of 2C-TFM and the reference agonist in HBSS.
-
Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then inject the compound solutions and immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.
cAMP Accumulation Assay (Gi/o-coupled)
This protocol measures the inhibition of adenylyl cyclase activity, leading to a decrease in cAMP levels, upon activation of the Gi/o pathway by 2C-TFM.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2A receptor.
-
White, solid-bottom 96-well microplates.
-
cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA).
-
Forskolin.
-
IBMX (3-isobutyl-1-methylxanthine).
-
2C-TFM stock solution in DMSO.
-
Serotonin (5-HT) as a reference agonist.
Procedure:
-
Cell Plating: Seed the CHO-K1-5HT2A cells into 96-well plates and incubate overnight.
-
Pre-incubation: Replace the culture medium with assay buffer containing IBMX and incubate for 30 minutes.
-
Compound Addition: Add serial dilutions of 2C-TFM or the reference agonist to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. Incubate for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure the cAMP levels according to the manufacturer's instructions for the chosen assay kit.
β-Arrestin 2 Recruitment Assay (e.g., using PathHunter® Assay)
This protocol measures the recruitment of β-arrestin 2 to the activated 5-HT2A receptor.
Materials:
-
U2OS cells engineered to co-express the 5-HT2A receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag (DiscoverX PathHunter®).
-
White, solid-bottom 96-well microplates.
-
PathHunter® detection reagents.
-
2C-TFM stock solution in DMSO.
-
Serotonin (5-HT) as a reference agonist.
Procedure:
-
Cell Plating: Seed the PathHunter® cells into 96-well plates and incubate overnight.
-
Compound Addition: Add serial dilutions of 2C-TFM or the reference agonist to the wells. Incubate for 90 minutes at 37°C.
-
Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol. Incubate for 60 minutes at room temperature.
-
Measurement: Read the chemiluminescent signal using a plate reader.
Visualizations
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: 5-HT2A Receptor β-Arrestin Pathway.
Caption: General Experimental Workflow.
References
Technical Support Center: Monoamine Oxidase (MAO) Inhibition in 2C Compound Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the interaction between 2C compounds and monoamine oxidase (MAO).
Frequently Asked Questions (FAQs)
Q1: What are 2C compounds and why is their interaction with MAO significant?
A1: 2C compounds are a class of psychedelic phenethylamines characterized by methoxy groups at positions 2 and 5 of the phenyl ring.[1][2] Their interaction with monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine, is significant because inhibition of MAO can lead to elevated levels of these monoamines.[1] This elevation can result in various adverse events, including agitation, hypertension, and seizures, making the study of MAO inhibition crucial for understanding the pharmacological and toxicological profiles of these compounds.[1]
Q2: Which isoforms of MAO are relevant in 2C compound studies?
A2: There are two primary isoforms of MAO: MAO-A and MAO-B. They differ in their substrate specificity and inhibitor selectivity. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and dopamine. Both isoforms are important targets to consider in 2C compound studies, as different compounds may exhibit varying degrees of selectivity for each.
Q3: What are the typical IC50 values observed for 2C compounds against MAO-A and MAO-B?
A3: The half-maximal inhibitory concentration (IC50) values for 2C compounds can vary widely. Studies have shown that for MAO-A, IC50 values can range from approximately 10 to 125 µM for several 2C compounds.[1][2] For MAO-B, the range of IC50 values is broader, from about 1.7 to 180 µM.[1][2] It is essential to determine these values empirically for each new compound.
Q4: What is the general mechanism of action of MAO?
A4: MAO enzymes catalyze the oxidative deamination of monoamines. This process converts the amine group of the substrate into an aldehyde, releasing hydrogen peroxide and ammonia as byproducts. This enzymatic activity is crucial for regulating the levels of monoamine neurotransmitters in the brain and other tissues.
Quantitative Data Summary
The following table summarizes the reported IC50 values for various 2C compounds and their analogs against human MAO-A and MAO-B.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 2C-B | 46 - 125 | >100 |
| 2C-D | >100 | >100 |
| 2C-E | >100 | >100 |
| 2C-H | 10 | 1.7 |
| 2C-I | 46 - 125 | >100 |
| 2C-N | >100 | 180 |
| 2C-P | >100 | >100 |
| 2C-T-2 | 125 | 39 |
| 2C-T-7 | 46 - 125 | >100 |
| 2C-T-21 | >100 | >100 |
| bk-2C-B | >100 | >100 |
| bk-2C-I | >100 | >100 |
| 2C-B-FLY | 11 | 2.3 |
| 2C-E-FLY | >100 | 11 |
| 2C-EF-FLY | >100 | 12 |
| 2C-I-FLY | 13 | 2.1 |
| 2C-T-7-FLY | 10 | 2.8 |
Data compiled from studies on heterologously expressed human MAO enzymes.[1][2]
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence-Based Assays
Symptoms:
-
High fluorescence readings in "no enzyme" or "buffer only" control wells.
-
Reduced assay sensitivity and poor signal-to-noise ratio.
Possible Causes and Solutions:
Issue 2: No or Lower-Than-Expected Inhibition
Symptoms:
-
The test compound does not inhibit MAO activity, even at high concentrations.
-
The calculated IC50 value is significantly higher than expected.
Possible Causes and Solutions:
-
Inactive Compound:
-
Verify Compound Integrity: Ensure the 2C compound has been stored correctly to prevent degradation. If possible, confirm its identity and purity using analytical methods like LC-MS or NMR.
-
-
Assay Conditions:
-
Sub-optimal Enzyme Concentration: Ensure the concentration of the recombinant MAO enzyme is within the linear range of the assay.
-
Incorrect Incubation Time: The pre-incubation time of the enzyme with the inhibitor might be insufficient. Optimize this parameter.
-
Substrate Concentration: The concentration of the substrate (e.g., kynuramine) should be at or near its Michaelis-Menten constant (Km) for the enzyme.
-
-
Compound Solubility:
-
Poor Solubility: If the 2C compound is not fully dissolved in the assay buffer, its effective concentration will be lower than the nominal concentration. Consider using a small percentage of a co-solvent like DMSO, ensuring the final concentration does not affect enzyme activity.
-
Issue 3: Atypical or Non-Monotonic Dose-Response Curves
Symptoms:
-
The dose-response curve is not sigmoidal.
-
At high concentrations, the inhibition effect decreases (a "U-shaped" curve).
Possible Causes and Solutions:
-
Compound Interference:
-
Fluorescence Interference: At high concentrations, the compound's autofluorescence might interfere with the detection of the fluorescent product. Refer to the troubleshooting guide for high background.
-
Light Scattering: Compound precipitation at high concentrations can scatter light and lead to artificially high readings in fluorescence assays.
-
-
Complex Inhibition Mechanism:
-
The compound may have off-target effects at higher concentrations that interfere with the assay components.
-
-
Data Analysis:
-
Ensure that the data normalization is correct, with "0% inhibition" corresponding to the enzyme activity without any inhibitor and "100% inhibition" corresponding to a background well with no enzyme activity.
-
Experimental Protocols
Protocol 1: In Vitro MAO Inhibition Assay using a Fluorometric Method
This protocol is adapted from commercially available MAO assay kits and is suitable for determining the inhibitory potential of 2C compounds.
1. Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO substrate (e.g., Kynuramine)
-
Fluorescent probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Positive control inhibitors: Clorgyline (for MAO-A) and Selegiline or Rasagiline (for MAO-B)
-
Test 2C compound
-
96-well black, flat-bottom microplates
2. Reagent Preparation:
-
Prepare working solutions of enzymes, substrate, fluorescent probe, HRP, and inhibitors in MAO Assay Buffer at the desired concentrations.
-
Prepare serial dilutions of the 2C test compound.
3. Assay Procedure:
-
Add 25 µL of the test compound dilutions or control inhibitors to the wells of the microplate.
-
Add 25 µL of the MAO-A or MAO-B working solution to each well.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of the substrate/probe/HRP mixture to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 580-590 nm emission for Amplex® Red).
4. Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time plot.
-
Normalize the data to the control wells (no inhibitor) to determine the percent inhibition for each concentration of the 2C compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: MAO Inhibition Assay using HILIC-HRMS/MS
This method offers high specificity and sensitivity for quantifying the product of the MAO-catalyzed reaction.
1. Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Incubation Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Kynuramine (substrate)
-
Test 2C compound
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of the analyte)
-
Microcentrifuge tubes
2. Incubation Procedure:
-
In a microcentrifuge tube, combine the incubation buffer, MAO enzyme, and the test 2C compound at various concentrations.
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding kynuramine.
-
Incubate for a defined period (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding an excess of cold acetonitrile containing the internal standard. This will precipitate the protein.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for analysis.
3. HILIC-HRMS/MS Analysis:
-
Chromatographic Separation:
-
Column: A HILIC column suitable for the separation of polar compounds.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from high to low organic content to retain and elute the polar analyte.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
-
Monitor the transition of the precursor ion of 4-hydroxyquinoline (the product of kynuramine deamination and subsequent cyclization) to a specific product ion.
-
Also, monitor the transition for the internal standard.
-
4. Data Analysis:
-
Quantify the peak area of 4-hydroxyquinoline and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the amount of product formed in each reaction.
-
Calculate the percent inhibition for each concentration of the 2C compound relative to the no-inhibitor control.
-
Determine the IC50 value as described in the fluorometric method.
Signaling Pathways and Workflows
References
Technical Support Center: Method Validation for 2C-TFM Quantification in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of 2C-TFM in complex biological matrices. The information is designed to address specific experimental challenges and ensure robust and reliable analytical method validation.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in quantifying 2C-TFM in complex matrices like plasma or urine?
The primary challenges in the bioanalysis of 2C-TFM and related phenethylamines include achieving adequate sensitivity and selectivity, managing matrix effects, and ensuring the stability of the analyte during sample collection, storage, and processing.[1][2] Complex matrices contain numerous endogenous compounds that can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS methods.[3][4]
Q2: What are the recommended sample preparation techniques for 2C-TFM in biological fluids?
Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most common and effective methods for extracting 2C-phenethylamines from complex matrices.[5] SPE with a mixed-mode cation exchange sorbent is often preferred for its ability to effectively clean up the sample and concentrate the analyte. A typical SPE workflow involves conditioning the cartridge, loading the pre-treated sample, washing to remove interferences, and eluting the analyte of interest.
Q3: What are the typical instrument parameters for LC-MS/MS analysis of 2C-TFM?
While specific parameters should be optimized for your instrument, a common starting point for the analysis of 2C-phenethylamines involves reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[2] Multiple Reaction Monitoring (MRM) is used for quantification, with at least two transitions (one for quantification and one for qualification) to ensure selectivity.
Q4: How can I minimize matrix effects in my 2C-TFM assay?
Matrix effects, which can cause ion suppression or enhancement, are a significant concern in LC-MS/MS bioanalysis.[4][6] To mitigate these effects:
-
Optimize Sample Preparation: Employ a rigorous sample clean-up method like SPE to remove interfering matrix components, such as phospholipids.[7]
-
Chromatographic Separation: Develop a robust chromatographic method that separates 2C-TFM from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for 2C-TFM is the most effective way to compensate for matrix effects, as it behaves similarly to the analyte during extraction and ionization.[3]
Q5: What are the critical stability considerations for 2C-TFM in biological samples?
The stability of phenethylamines in biological matrices can be affected by temperature, pH, and enzymatic degradation.[8][9] It is crucial to conduct stability studies to evaluate the analyte's integrity under various conditions:
-
Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for the duration of sample preparation.
-
Long-Term Stability: Determine stability at the intended storage temperature (e.g., -20°C or -80°C) over an extended period.[10]
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the analytical column. - Inappropriate mobile phase pH. - Sample overload. - Issues with the injector or column. | - Use a column specifically designed for basic compounds. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. - Dilute the sample. - Perform injector and column maintenance.[11] |
| Low Signal Intensity / Poor Sensitivity | - Ion suppression from matrix components.[6][12] - Inefficient extraction recovery. - Suboptimal MS/MS parameters. - Analyte degradation. | - Improve sample clean-up to remove interfering substances.[7] - Optimize the extraction procedure (e.g., different sorbent, elution solvent). - Tune the MS/MS parameters (collision energy, cone voltage) for 2C-TFM. - Re-evaluate sample handling and storage conditions to ensure stability. |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation. - Variable matrix effects between samples. - Instrument instability. | - Ensure consistent and precise execution of the sample preparation protocol. - Use a stable isotope-labeled internal standard to correct for variability.[3] - Perform system suitability tests to ensure instrument performance. |
| Inaccurate Quantification | - Lack of a suitable internal standard. - Non-linear calibration curve. - Presence of interfering peaks. | - Use a stable isotope-labeled internal standard whenever possible. - Evaluate different weighting factors for the calibration curve. - Improve chromatographic resolution to separate 2C-TFM from interferences. |
| Carryover | - Adsorption of the analyte to components of the LC system. - High concentration samples injected previously. | - Optimize the injector wash procedure with a strong organic solvent. - Inject blank samples after high-concentration standards or samples. |
Experimental Protocols & Data
Illustrative Sample Preparation Protocol: Solid-Phase Extraction (SPE) for 2C-Phenethylamines in Urine
This protocol is a general guideline and should be optimized for 2C-TFM and the specific matrix.
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard and 2 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0) to adjust the pH.
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of an acidic organic solvent (e.g., 2% formic acid in methanol) to remove neutral and acidic interferences.
-
Elution: Elute the 2C-TFM with 2 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[5]
Summary of Method Validation Parameters for 2C-Phenethylamines in Complex Matrices
The following table summarizes typical validation parameters reported in the literature for the analysis of 2C-phenethylamines in various biological matrices. Note that these values are for related compounds and should be used as a reference for developing a method for 2C-TFM.
| Parameter | Matrix | Method | Linearity Range | LOD | LOQ | Reference |
| 2C-B | Urine | GC-MS | 50 - 1000 ng/mL | 5-10 ng/mL | 50 ng/mL | [13] |
| Various 2C Compounds | Serum | LC-MS/MS | - | 1.0 - 5.0 ng/mL | - | [2] |
| Phenethylamines | Hair | UHPLC-MS/MS | - | - | 4 pg/mg | |
| 2C-B | Oral Fluid | Electrochemical Sensor | 0.05 - 7.5 µmol/L | 0.015 µmol/L | - | [14] |
Visualizations
Experimental Workflow for 2C-TFM Quantification
Caption: A generalized experimental workflow for the quantification of 2C-TFM in biological matrices.
Troubleshooting Decision Tree for Low Signal Intensity
Caption: A decision tree to troubleshoot low signal intensity in 2C-TFM quantification.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. unitedchem.com [unitedchem.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 9. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Peak shape Problem with amphetamine - Chromatography Forum [chromforum.org]
- 12. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 13. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Forensic Analysis of 2C-TFM and its Structural Analogs
This technical support center is designed to assist researchers, scientists, and drug development professionals in the forensic analysis of 2C-TFM (4-trifluoromethyl-2,5-dimethoxyphenethylamine) and its structural analogs. Differentiating these compounds is a significant analytical challenge due to their high degree of structural similarity.[1][2] This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in the unequivocal identification of these substances.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to differentiate 2C-TFM from its structural analogs?
A1: The primary challenge lies in the high degree of structural similarity among 2C-phenethylamines.[1][2] Many analogs are positional isomers, differing only in the location of a single substituent on the aromatic ring.[3] This results in very similar physicochemical properties, leading to co-elution in chromatographic systems and producing mass spectra with many common fragment ions, making unambiguous identification difficult without optimized methods and careful data interpretation.[3][4]
Q2: What are the most effective analytical techniques for differentiating 2C-TFM from its analogs?
A2: A combination of chromatographic and spectroscopic techniques is most effective. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered the gold standard for separation and identification.[5][6] Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the molecular structure and can help distinguish between isomers based on unique vibrational modes in the "fingerprint region".[7]
Q3: Can I reliably differentiate 2C-TFM from its halogenated analogs (e.g., 2C-B, 2C-I) using a single analytical technique?
A3: While a single technique can provide strong evidence, relying on one method alone, especially for forensic purposes, is not recommended. For instance, while GC-MS can separate many analogs, some isomers may have very similar retention times and fragmentation patterns.[4] Combining a separation technique like GC or LC with a highly specific detection method like tandem MS or IR spectroscopy provides a much higher degree of confidence in the identification.
Q4: Are there any specific mass spectral fragments that are characteristic of 2C-TFM?
A4: The mass spectrum of 2C-TFM will exhibit fragmentation patterns characteristic of phenethylamines, including cleavage of the Cα-Cβ bond. The presence of the trifluoromethyl group will also influence fragmentation. While a comprehensive library of 2C-TFM mass spectra is still developing, key fragments would likely include the iminium ion and fragments related to the substituted phenyl ring. The molecular ion may be weak or absent in Electron Ionization (EI) GC-MS.[8]
Q5: How can derivatization help in the GC-MS analysis of 2C-TFM and its analogs?
A5: Derivatization of the primary amine group, for example, with trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), can improve the chromatographic properties of these compounds, leading to better peak shapes and potentially enhancing separation between closely related isomers.[9] Derivatization can also produce characteristic fragment ions in the mass spectrum, aiding in structural elucidation.[10]
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of 2C-TFM and its analogs.
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Chromatographic Resolution of Isomers | - Inappropriate GC column phase. - Suboptimal oven temperature program.[3] | - Use a column with a different selectivity (e.g., a mid-polarity phase). - Optimize the temperature ramp rate; a slower ramp can improve the separation of closely eluting peaks.[3] |
| Peak Tailing | - Active sites in the injector liner or column. - Sample overload. | - Use a deactivated liner and a high-quality, inert GC column. - Reduce the amount of sample injected. |
| Indistinguishable Mass Spectra between Isomers | - Similar fragmentation pathways.[4] | - Analyze the samples using a "soft" ionization technique like chemical ionization (CI) which may preserve the molecular ion. - Employ derivatization to induce different fragmentation patterns.[9] - Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of fragment ions, which can help differentiate between isobaric fragments. |
| No Peak Detected | - Analyte degradation in the hot injector. | - Use a lower injector temperature. - Consider using a cool on-column or pulsed splitless injection technique. |
LC-MS/MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity | - Inefficient ionization. - Ion suppression from matrix components.[1] | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas temperature). - Improve sample preparation to remove interfering matrix components.[1] - Use a different mobile phase additive. |
| Retention Time Shifts | - Changes in mobile phase composition. - Column degradation. | - Prepare fresh mobile phase daily. - Use a guard column and replace the analytical column when performance degrades. |
| In-source Fragmentation | - High ESI source voltages or temperatures. | - Optimize source conditions to minimize fragmentation of the precursor ion. This is crucial for accurate quantification using MRM. |
| Non-reproducible MRM Ratios | - Insufficient dwell time for each transition. - Fluctuations in collision energy. | - Ensure adequate dwell times for both quantifier and qualifier ions. - Verify the stability of the collision cell gas pressure and collision energy settings. |
FT-IR Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad, Overlapping Peaks | - Sample contains moisture. | - Ensure the sample is thoroughly dried before analysis, especially for hydrochloride salts.[7] |
| Low Signal-to-Noise Ratio | - Insufficient sample contact with the ATR crystal. - Not enough scans acquired. | - Apply adequate pressure to ensure good contact between the sample and the ATR crystal.[7] - Increase the number of co-added scans to improve the signal-to-noise ratio.[7] |
| Difficulty Distinguishing Isomers | - Insufficient spectral resolution. | - Acquire spectra at a higher resolution (e.g., 2 cm⁻¹ or better). - Pay close attention to the fingerprint region (below 1500 cm⁻¹) where small structural differences are more apparent.[7] |
Quantitative Data
Table 1: GC-MS Data for Selected 2C Analogs (Illustrative)
| Compound | Retention Index (DB-5 type column) | Key Mass Fragments (m/z) |
| 2C-TFM | ~1650-1750 | Data not readily available in literature |
| 2C-B | ~1680 | 259/261 (M+), 230/232, 180, 151 |
| 2C-I | ~1730 | 307 (M+), 278, 180, 151 |
| 2C-E | ~1550 | 195 (M+), 166, 151 |
| 2C-D | ~1480 | 181 (M+), 152, 137 |
Note: Retention indices are approximate and can vary between instruments and methods. It is crucial to analyze authenticated reference standards for comparison.
Table 2: LC-MS/MS MRM Transitions for Selected 2C Analogs
| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 2C-TFM | 250.1 | Data not readily available | Data not readily available |
| 2C-B | 260.0 | 243.0 | 181.0 |
| 2C-I | 308.0 | 291.0 | 181.0 |
| 2C-E | 196.1 | 179.1 | 151.1 |
| 2C-D | 182.1 | 165.1 | 137.1 |
Note: These transitions are examples and should be optimized for the specific instrument being used.
Table 3: Key FT-IR Absorption Bands for Differentiating 2C Analogs
| Compound | Key Distinguishing Bands (cm⁻¹) |
| 2C-TFM | Bands associated with C-F stretching of the CF₃ group (typically in the 1350-1100 cm⁻¹ region). |
| 2C-B | Characteristic aromatic C-H out-of-plane bending patterns and bands influenced by the bromine substituent. |
| 2C-I | Similar to 2C-B with shifts in absorption bands due to the heavier iodine substituent.[7] |
| 2C-G | Characteristic doublets at 993-1014 cm⁻¹ and 1099-1124 cm⁻¹. |
Note: Spectra should be compared against a comprehensive library of reference standards.[7]
Experimental Protocols
Detailed GC-MS Protocol for 2C Compound Analysis
-
Sample Preparation:
-
Derivatization (Optional but Recommended):
-
Evaporate the solvent from the sample extract under a gentle stream of nitrogen.
-
Add 50 µL of a derivatizing agent such as PFPA (pentafluoropropionic anhydride) and 50 µL of ethyl acetate.[9]
-
Heat the mixture at 70°C for 20 minutes.
-
After cooling, the sample is ready for injection.
-
-
GC-MS Parameters:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar non-polar column).[12]
-
Injector Temperature: 250°C.[13]
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.[13]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.[13]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
-
Mass Range: Scan from m/z 40 to 550.[13]
-
-
Data Analysis:
-
Compare the retention time and mass spectrum of the unknown with that of an authenticated reference standard of 2C-TFM and its analogs.
-
Utilize spectral libraries for tentative identification.
-
Detailed LC-MS/MS Protocol for 2C Compound Analysis
-
Sample Preparation:
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[14]
-
Capillary Voltage: 3.5 kV.[14]
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.[14]
-
Collision Gas: Argon.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize collision energies for each precursor/product ion transition for 2C-TFM and its analogs using reference standards.
-
-
Data Analysis:
-
Confirm the presence of an analyte by comparing its retention time and the ratio of the quantifier to qualifier ion transitions with those of a reference standard. The retention time should be within ±2% and the ion ratio within ±20% of the standard.
-
Visualizations
Caption: General experimental workflow for the analysis of 2C-TFM and its analogs.
Caption: Logical relationship for confirmatory identification of 2C-TFM.
References
- 1. zefsci.com [zefsci.com]
- 2. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Psychoactive Substances (NPS) analysis [sciex.com]
- 5. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 6. fda.gov.tw [fda.gov.tw]
- 7. 2C-TFM - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Characterization of the designer drug bk-2C-B (2-amino-1-(bromo-dimethoxyphenyl)ethan-1-one) by gas chromatography/mass spectrometry without and with derivatization with 2,2,2-trichloroethyl chloroformate, liquid chromatography/high-resolution mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
Validation & Comparative
A Comparative Guide to 5-HT2A Receptor Agonists: 2C-TFM Hydrochloride vs. DOI
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two potent 5-HT2A receptor agonists: 2-(4-(Trifluoromethyl)-2,5-dimethoxyphenyl)ethan-1-amine hydrochloride (2C-TFM HCl) and (±)-2,5-Dimethoxy-4-iodoamphetamine hydrochloride (DOI). This document synthesizes experimental data on their binding affinity, functional potency, and in vivo effects, offering insights into their distinct pharmacological profiles.
This comparison relies on data from multiple in vitro and in vivo studies to build a comprehensive understanding of each compound's interaction with the 5-HT2A receptor, a key target in neuroscience research and drug development for psychiatric and neurological disorders.
At a Glance: Key Pharmacological Parameters
The following table summarizes the core quantitative data for 2C-TFM and DOI, providing a direct comparison of their in vitro properties at the human 5-HT2A receptor. It is important to note that while these values are drawn from reputable scientific literature, variations may exist between different experimental setups.
| Parameter | 2C-TFM Hydrochloride | DOI Hydrochloride | Reference Compound(s) |
| Binding Affinity (Ki, nM) | |||
| 5-HT2A | Not explicitly found in a direct comparison | 0.7[1] | 2C-I: 110 |
| 5-HT2C | Potent agonist[2][3][4] | 2.4[1] | 2C-I: 40 |
| Functional Potency (EC50, nM) - Gq Pathway (Calcium Flux/IP1 Accumulation) | Data not available in direct comparison | ~1-10 (Calcium Flux) | 2C-I: ~10-100 (Calcium Flux) |
| Functional Efficacy (% of 5-HT) - Gq Pathway | Data not available in direct comparison | Partial to full agonist | 2C-I: Partial agonist |
| Functional Potency (EC50, nM) - β-arrestin2 Recruitment | Data not available in direct comparison | ~10-100 | 2C-I: ~100-1000 |
| Functional Efficacy (% of 5-HT) - β-arrestin2 Recruitment | Data not available in direct comparison | Similar to 5-HT | 2C-I: Slightly less than 5-HT |
| In Vivo Potency (Head-Twitch Response ED50, mg/kg, mouse) | Data not available | ~0.2-0.5 | 2C-I: ~0.83 |
Understanding the 5-HT2A Receptor Signaling Cascade
Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a complex cascade of intracellular events. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
In addition to the Gq-mediated pathway, 5-HT2A receptor activation can also lead to the recruitment of β-arrestin proteins. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as initiating G-protein independent signaling cascades. The balance between Gq and β-arrestin signaling, known as functional selectivity or biased agonism, is a critical determinant of the overall pharmacological effect of a ligand.
References
- 1. escholarship.org [escholarship.org]
- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Use of the head-twitch response to investigate the structure-activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Selectivity of 2C-TFM and Other 2C Phenethylamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the functional selectivity of 2C-TFM (4-Trifluoromethyl-2,5-dimethoxyphenethylamine) and other psychoactive 2C phenethylamines at the serotonin 5-HT2A receptor. Functional selectivity, also known as biased agonism, refers to the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor. In the context of 5-HT2A receptor agonists, the two primary signaling cascades are the Gq protein pathway, leading to the production of inositol phosphates and calcium mobilization (associated with psychedelic effects), and the β-arrestin pathway, which is involved in receptor desensitization and can initiate distinct signaling events.
Understanding the functional selectivity of these compounds is crucial for elucidating their diverse pharmacological profiles and for the rational design of novel therapeutics with improved efficacy and reduced side effects.
Summary of Quantitative Data
While comprehensive, direct comparative data for the functional selectivity of 2C-TFM is limited in the current scientific literature, this section summarizes available quantitative data for other prominent 2C-series compounds to provide a comparative framework. The data presented below are compiled from various studies and should be interpreted with the consideration that experimental conditions may differ.
Table 1: 5-HT2A Receptor Binding Affinities (Ki) of Selected 2C Phenethylamines
| Compound | 4-Substituent | Ki (nM) | Reference |
| 2C-TFM | -CF3 | 74.5 | [1][2] |
| 2C-B | -Br | 1.6 - 11 | [3][4] |
| 2C-I | -I | ~3 (antagonist potency) | [1][5] |
| 2C-D | -CH3 | Data not readily available | |
| 2C-E | -CH2CH3 | Data not readily available | |
| DOI | -I (amphetamine) | 80.9 | [1][2] |
Note: Ki values can vary between different radioligand binding assays and experimental conditions.
Table 2: Comparative Functional Selectivity Data at the 5-HT2A Receptor
| Compound | Pathway | Potency (EC50, nM) | Efficacy (Emax, % of 5-HT or other standard) | Bias Factor (relative to reference) | Reference |
| 2C-B | Gq (Ca2+ flux) | 1.6 | Full agonist | Not specified | [6] |
| β-arrestin 2 | 11 - 29 | 97 - 113% (of LSD) | Calculated as β-arrestin biased | [4] | |
| miniGq | 23 - 49 | 28 - 49% (of LSD) | [3][4] | ||
| 2C-I | Gq (Gq dissociation) | See note | Slightly less efficacy than Gq | Balanced | [7][8] |
| β-arrestin 2 | See note | See note | [9][7][8] | ||
| 2C-TFM | Gq | Data not available | Data not available | Data not available | |
| β-arrestin 2 | Data not available | Data not available | Data not available |
Note on 2C-I: One study indicates that 2C-I shows slightly less β-arrestin2 efficacy compared to Gq activity, suggesting it is a relatively balanced agonist[9][7][8]. Another study characterizes it as a potent 5-HT2A antagonist in Xenopus oocytes[1][5]. These differing findings highlight the importance of the experimental system in determining functional outcomes.
Discussion of Functional Selectivity Profiles
The available data, though incomplete, suggests that substitutions at the 4-position of the 2,5-dimethoxyphenethylamine scaffold can significantly influence functional selectivity at the 5-HT2A receptor.
-
2C-B appears to exhibit a degree of bias towards the β-arrestin pathway over the Gq pathway when compared to LSD[3][4]. It is a potent agonist in calcium flux assays, indicating robust Gq activation[6].
-
2C-I is suggested to be a more balanced agonist, with comparable activation of both Gq and β-arrestin pathways[9][7][8]. However, its characterization as an antagonist in some systems complicates a straightforward interpretation of its functional selectivity[1][5].
-
2C-TFM , with its electron-withdrawing trifluoromethyl group, is known to be a potent psychedelic, suggesting significant Gq pathway activation[2]. Its high in vivo potency in inducing the head-twitch response (HTR) in rodents, a behavioral proxy for 5-HT2A-mediated psychedelic effects, further supports this[10]. However, without quantitative data on its β-arrestin recruitment, its bias profile remains uncharacterized. The high binding affinity of 2C-TFM, comparable to the potent agonist DOI, suggests it is a powerful tool for studying 5-HT2A receptor function[1][2].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general workflow for assessing functional selectivity.
References
- 1. scribd.com [scribd.com]
- 2. 2C-TFM - Wikipedia [en.wikipedia.org]
- 3. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biased receptor functionality versus biased agonism in G-... [degruyterbrill.com]
- 6. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Toxicity Profile: A Comparative Analysis of 2C-TFM and its NBOMe Analogue
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative in vitro toxicity of 4-(trifluoromethyl)-2,5-dimethoxyphenethylamine (2C-TFM) and its N-(2-methoxybenzyl) derivative (25TFM-NBOMe).
This guide provides a detailed comparison of the in vitro toxicity of 2C-TFM and its corresponding NBOMe analogue, 25TFM-NBOMe. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this guide synthesizes findings from extensive research on structurally similar 2C-X compounds and their NBOMe counterparts to provide a robust predictive comparison. The consistent trend observed across numerous analogues indicates a significantly higher in vitro toxicity for the NBOMe derivatives.
Executive Summary
The addition of an N-(2-methoxybenzyl) group to the 2C phenethylamine structure, creating the NBOMe series, drastically increases the molecule's affinity for the serotonin 5-HT₂ₐ receptor and, consequently, its psychoactive potency. However, this structural modification also consistently results in a marked increase in in vitro cytotoxicity. Studies on a range of 2C compounds and their NBOMe analogues have demonstrated that NBOMe compounds are significantly more toxic to various cell lines, including neuronal and hepatic cells.[1][2][3][4][5] This heightened toxicity is primarily attributed to mechanisms involving mitochondrial dysfunction, leading to ATP depletion and, in some cases, intracellular calcium imbalance and a reduction in total glutathione levels.[1]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal effective concentration (EC₅₀) values for various 2C compounds and their corresponding NBOMe analogues in the SH-SY5Y human neuroblastoma cell line, a common model for neurotoxicity studies. The data is compiled from studies employing the Neutral Red (NR) uptake and Resazurin reduction assays, both established methods for assessing cell viability. The consistent and significant decrease in EC₅₀ values for the NBOMe compounds highlights their increased cytotoxic potential.
| Compound | Assay Method | EC₅₀ (µM) in SH-SY5Y Cells | Reference |
| 2C-B | Neutral Red Uptake | 141.5 | [4] |
| 25B-NBOMe | Neutral Red Uptake | 33.86 | [4] |
| 2C-B | Resazurin | 152.9 | [4] |
| 25B-NBOMe | Resazurin | 58.36 | [4] |
| 2C-N | Neutral Red Uptake | > 1500 | [4] |
| 25N-NBOMe | Neutral Red Uptake | 250.7 | [4] |
| 2C-N | Resazurin | > 1500 | [4] |
| 25N-NBOMe | Resazurin | 344.5 | [4] |
| 2C-T-2 | Neutral Red Uptake | 232.8 | [1] |
| 25T2-NBOMe | Neutral Red Uptake | 104.9 | [1] |
| 2C-T-2 | MTT Reduction | 335.5 | [1] |
| 25T2-NBOMe | MTT Reduction | 136.8 | [1] |
| 2C-T-4 | Neutral Red Uptake | 274.6 | [1] |
| 25T4-NBOMe | Neutral Red Uptake | 51.5 | [1] |
| 2C-T-4 | MTT Reduction | 406.4 | [1] |
| 25T4-NBOMe | MTT Reduction | 72.9 | [1] |
| 2C-T-7 | Neutral Red Uptake | 120.3 | [1] |
| 25T7-NBOMe | Neutral Red Uptake | 34.9 | [1] |
| 2C-T-7 | MTT Reduction | 183.7 | [1] |
| 25T7-NBOMe | MTT Reduction | 46.8 | [1] |
Note: Lower EC₅₀ values indicate higher cytotoxicity.
Based on these extensive analogue data, it is highly probable that 25TFM-NBOMe exhibits significantly greater in vitro cytotoxicity than 2C-TFM .
Mechanisms of Toxicity
The primary molecular target for both 2C-TFM and 25TFM-NBOMe is the serotonin 5-HT₂ₐ receptor. Activation of this receptor initiates a cascade of intracellular signaling events. However, the enhanced toxicity of the NBOMe analogues appears to be linked to off-target effects, particularly impacting cellular energy metabolism.
5-HT₂ₐ Receptor Signaling Pathway
The binding of an agonist like 2C-TFM or 25TFM-NBOMe to the 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC).
References
- 1. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unveiling the Shadows: Cross-Reactivity of 2C-TFM in Phenethylamine Immunoassays
A comparative guide for researchers, scientists, and drug development professionals navigating the complexities of psychedelic phenethylamine detection.
The emergence of novel psychoactive substances (NPS) presents a significant challenge to conventional drug screening methodologies. Among these, the 2C family of psychedelic phenethylamines, characterized by a dimethoxy substitution pattern on the benzene ring, is of particular interest. This guide focuses on 2C-TFM (2,5-dimethoxy-4-(trifluoromethyl)phenethylamine), a member of this family, and explores its cross-reactivity, or lack thereof, in commercially available immunoassays designed for the detection of phenethylamines such as amphetamines.
Immunoassays, the frontline tool in high-throughput drug screening, rely on the principle of antibody-antigen recognition. However, the specificity of these assays can be a double-edged sword. While designed to detect a particular target molecule, they can sometimes cross-react with structurally similar compounds, leading to false positives. Conversely, a lack of cross-reactivity can result in false negatives, allowing potent psychoactive substances to go undetected. This guide provides a comprehensive overview of the available data on the cross-reactivity of 2C-TFM and related compounds, details the experimental protocols for assessing such interactions, and offers visual aids to elucidate the underlying mechanisms and relationships.
Comparative Cross-Reactivity Data: A Picture of Non-Detection
Direct quantitative data on the cross-reactivity of 2C-TFM in commercial phenethylamine immunoassays is notably scarce in peer-reviewed literature and manufacturer documentation. However, studies on a range of other compounds from the 2C family consistently demonstrate a significant lack of cross-reactivity in commonly used enzyme-linked immunosorbent assays (ELISA) and other immunoassay platforms. This strongly suggests that 2C-TFM is unlikely to be detected by these standard screening tests.
The following table summarizes the findings from a study that evaluated the cross-reactivity of several psychedelic phenethylamines in commercial ELISA kits. The results underscore the general inability of these assays to recognize compounds of the 2C class, even at concentrations far exceeding those expected in biological samples[1].
| Immunoassay Kit | Compound | Concentration Tested (ng/mL) | % Cross-Reactivity |
| Amphetamine-Directed ELISA | 2C-B | 50,000 | Not Detected |
| " | 2C-E | 50,000 | Not Detected |
| " | 2C-I | 50,000 | Not Detected |
| " | 2C-T-2 | 50,000 | Not Detected |
| " | 2C-T-7 | 50,000 | Not Detected |
| Methamphetamine/MDMA-Directed ELISA | 2C-B | 50,000 | Not Detected |
| " | 2C-E | 50,000 | Not Detected |
| " | 2C-I | 50,000 | Not Detected |
| " | 2C-T-2 | 50,000 | Not Detected |
| " | 2C-T-7 | 50,000 | Not Detected |
Data adapted from a study evaluating commercial enzyme-linked immunosorbent assays for psychedelic phenethylamines[1]. The absence of measurable cross-reactivity at high concentrations indicates that these assays are not suitable for the detection of the tested 2C compounds.
The Underlying Science: Why 2C-TFM Evades Detection
The lack of cross-reactivity of 2C-TFM and its analogues in standard phenethylamine immunoassays can be attributed to their unique molecular structure. Immunoassay antibodies are generated against a specific immunogen, which is typically the target drug (e.g., amphetamine) conjugated to a carrier protein. The resulting antibodies recognize specific structural features of the target molecule.
The 2C family of compounds, including 2C-TFM, possesses a core phenethylamine structure but with crucial modifications, most notably the two methoxy groups at the 2 and 5 positions of the phenyl ring and, in the case of 2C-TFM, a bulky trifluoromethyl group at the 4 position. These substitutions significantly alter the molecule's shape and electronic properties compared to simpler phenethylamines like amphetamine. Consequently, the antibodies in standard immunoassays do not recognize these molecules, leading to a failure of detection.
Experimental Protocols: Assessing Cross-Reactivity in Your Laboratory
For researchers aiming to evaluate the cross-reactivity of 2C-TFM or other novel compounds in a specific immunoassay, a standardized protocol is essential. The following outlines a general procedure for determining cross-reactivity using a competitive ELISA, a common format for drug screening.
Objective: To determine the concentration of a test compound (e.g., 2C-TFM) that produces a signal equivalent to a known concentration of the target analyte (e.g., d-amphetamine), and to calculate the percent cross-reactivity.
Materials:
-
Commercial phenethylamine ELISA kit (including antibody-coated microplate, drug-enzyme conjugate, substrate, wash buffer, and stop solution)
-
Standard solution of the target analyte (e.g., d-amphetamine)
-
Test compound (e.g., 2C-TFM)
-
Drug-free matrix (e.g., synthetic urine or phosphate-buffered saline)
-
Microplate reader
-
Precision pipettes and other standard laboratory equipment
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards and controls, according to the immunoassay kit manufacturer's instructions.
-
Standard Curve Preparation: Prepare a series of dilutions of the target analyte standard in the drug-free matrix to generate a standard curve. Typical concentration ranges may vary depending on the assay's sensitivity.
-
Test Compound Preparation: Prepare a range of concentrations of the test compound (2C-TFM) in the drug-free matrix. It is advisable to start with a high concentration and perform serial dilutions.
-
Assay Procedure: a. Add a specific volume of the standards, controls, and test compound solutions to the appropriate wells of the antibody-coated microplate. b. Add the drug-enzyme conjugate to each well. This initiates the competitive binding reaction between the free drug (from the sample or standard) and the enzyme-labeled drug for the limited number of antibody binding sites. c. Incubate the plate for the time specified in the kit's protocol to allow the binding reaction to reach equilibrium. d. Wash the plate multiple times with the wash buffer to remove any unbound reagents. e. Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate, leading to a color change. f. Incubate for a specified period to allow for color development. The intensity of the color is inversely proportional to the concentration of the drug in the sample. g. Add the stop solution to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the wavelength specified in the kit's instructions.
-
Data Analysis: a. Calculate the average absorbance for each standard and test compound concentration. b. Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve. c. Determine the concentration of the test compound that produces a 50% inhibition of the maximum signal (IC50). This is the concentration that displaces 50% of the enzyme-labeled drug from the antibodies. d. Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Visualizing the Process and Relationships
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the structural relationships influencing cross-reactivity.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Caption: Structural relationships and their impact on immunoassay cross-reactivity.
References
A Comparative Analysis of the Receptor Binding Profiles of 2C-TFM and 2C-B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the receptor binding profiles of two psychedelic phenethylamines, 2C-TFM (4-trifluoromethyl-2,5-dimethoxyphenethylamine) and 2C-B (4-bromo-2,5-dimethoxyphenethylamine). The information presented herein is compiled from published scientific literature and is intended for research and drug development purposes.
Introduction
2C-TFM and 2C-B are synthetic phenethylamines known for their psychedelic effects, which are primarily mediated by their interaction with serotonin receptors. While both compounds belong to the 2C family, their distinct substituents at the 4-position of the phenyl ring—a trifluoromethyl group for 2C-TFM and a bromine atom for 2C-B—result in differing pharmacological profiles. This guide aims to objectively compare their receptor binding affinities, providing a valuable resource for understanding their structure-activity relationships and potential therapeutic applications.
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki in nM) of 2C-TFM and 2C-B for a range of neurotransmitter receptors. It is important to note that while a comprehensive binding profile for 2C-B is available, the data for 2C-TFM is currently limited to key serotonin receptors. All data is derived from radioligand binding assays performed on cloned human receptors expressed in cell lines.
| Receptor Family | Receptor Subtype | 2C-TFM (Ki, nM) | 2C-B (Ki, nM) |
| Serotonin | 5-HT1A | Data Not Available | 1600 |
| 5-HT2A | 165 | 13 | |
| 5-HT2B | Data Not Available | 150 | |
| 5-HT2C | 32 | 49 | |
| Adrenergic | α1A | Data Not Available | 1200 |
| α2A | Data Not Available | 780 | |
| Dopamine | D1 | Data Not Available | >10000 |
| D2 | Data Not Available | >10000 | |
| D3 | Data Not Available | >10000 |
Note: The Ki value of 74.5 nM for 2C-TFM at 5-HT2A/C receptors has also been reported[1].
Experimental Protocols
The binding affinity data presented in this guide are typically determined using competitive radioligand binding assays. Functional activity is often assessed using second messenger assays, such as inositol phosphate accumulation.
Radioligand Competition Binding Assay
This assay measures the affinity of a test compound (e.g., 2C-TFM or 2C-B) for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity.
Detailed Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human receptor of interest are cultured and harvested.
-
The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.
-
The membrane preparations are washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the BCA assay.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Cell membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors).
-
Varying concentrations of the unlabeled test compound (competitor).
-
-
Control wells are included for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors).
-
-
Incubation and Filtration:
-
The plates are incubated at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Data Acquisition and Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Inositol Monophosphate (IP1) Accumulation Functional Assay
This assay is used to determine the functional activity (agonist or antagonist) of a compound at Gq-coupled receptors, such as the 5-HT2A receptor. Activation of these receptors leads to the production of inositol triphosphate (IP3), which is rapidly metabolized to inositol monophosphate (IP1). The accumulation of IP1 serves as a stable marker of receptor activation.
Detailed Methodology:
-
Cell Culture and Plating:
-
Cells expressing the receptor of interest are seeded into 96- or 384-well plates and cultured to an appropriate confluency.
-
-
Compound Addition and Stimulation:
-
The cell culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.
-
The test compound is added at various concentrations to the wells. For antagonist testing, the cells are pre-incubated with the antagonist before adding a known agonist.
-
The plates are incubated for a specific time (e.g., 30-60 minutes) at 37°C to allow for receptor stimulation and IP1 accumulation.
-
-
Cell Lysis and Detection:
-
A lysis buffer is added to the wells, which also contains the detection reagents.
-
Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method. In this format, a terbium cryptate-labeled anti-IP1 antibody (donor) and a d2-labeled IP1 analog (acceptor) are used.
-
-
Data Acquisition and Analysis:
-
The plates are incubated to allow the detection reagents to bind.
-
The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.
-
A standard curve is used to quantify the concentration of IP1 in each well.
-
For agonists, the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are determined. For antagonists, the IC50 (concentration for 50% inhibition of agonist response) is calculated.
-
Signaling Pathways
Both 2C-TFM and 2C-B are known to be agonists at the serotonin 5-HT2A receptor, which is a Gq-coupled receptor. Activation of this receptor initiates a signaling cascade that is believed to be central to their psychedelic effects.
Comparative Discussion
Based on the available data, both 2C-TFM and 2C-B are potent ligands at serotonin 5-HT2A and 5-HT2C receptors. 2C-B demonstrates a higher affinity for the 5-HT2A receptor (Ki = 13 nM) compared to 2C-TFM (Kaff = 165 nM). Conversely, 2C-TFM shows a higher affinity for the 5-HT2C receptor (Kaff = 32 nM) than 2C-B (Ki = 49 nM).
The more comprehensive profile of 2C-B reveals that it has a much lower affinity for the 5-HT1A receptor and negligible affinity for dopamine D1, D2, and D3 receptors at concentrations typically associated with its psychoactive effects. Its affinity for adrenergic receptors is also in the high nanomolar to micromolar range, suggesting that its primary pharmacological actions are mediated through the 5-HT2 receptor family.
The lack of a complete binding profile for 2C-TFM makes a full comparative analysis challenging. Further research is needed to elucidate its affinity for other serotonin receptor subtypes, as well as for dopamine and adrenergic receptors, to better understand its unique pharmacological properties and potential off-target effects. The high potency of 2C-TFM, with reported psychedelic doses as low as 3-6 mg, suggests that it likely has high affinity for its primary targets[1].
References
A Comparative Analysis of the Monoamine Neurotransmission Effects of 2C-TFM
An Objective Guide for Researchers and Drug Development Professionals
Published: December 13, 2025
This guide provides a comparative overview of the monoamine neurotransmission effects of 4-trifluoromethyl-2,5-dimethoxyphenethylamine (2C-TFM), a potent psychedelic of the 2C family. By consolidating available experimental data, this document aims to objectively assess the current understanding and reproducibility of 2C-TFM's pharmacological profile in comparison to other relevant psychoactive compounds.
Overview of 2C-TFM's Primary Mechanism of Action
The primary mechanism underlying the hallucinogenic effects of 2C-TFM is believed to be its agonist activity at the serotonin 5-HT2A receptor, a mode of action common to classic psychedelic tryptamines and phenethylamines.[1] The introduction of a 4-trifluoromethyl group confers a high binding affinity, making 2C-TFM one of the most potent simple phenethylamines, with a potency that rivals psychedelic amphetamines like DOI and DOB in both in vitro studies and human trials.[1] A typical psychedelic dose in humans is reported to be between 3 to 6 mg, with a duration of 5 to 10 hours.[1]
Comparative Receptor Binding and Functional Potency
The reproducibility of in vitro data can be assessed by comparing binding affinity (Ki) and functional potency (EC50 or Kaff) values from different studies. Data for 2C-TFM shows some variability. One source reports a Ki of 74.5 nM at 5-HT2A/C receptors, which is comparable to the well-known 5-HT2A agonist DOI (Ki of 80.9 nM).[1] Another study reports affinity constants (Kaff) of 165 nM for the 5-HT2A receptor and 32 nM for the 5-HT2C receptor. This discrepancy highlights the need for further standardized replication studies to establish a consensus on its precise receptor affinity profile.
In comparison, other members of the 2C family, such as the 4-thio-substituted phenethylamines (2C-T drugs), exhibit high affinity for 5-HT2A (Ki: 1-54 nM) and 5-HT2C (Ki: 40-350 nM) receptors.[2] The N-2-methoxybenzyl derivatives (NBOMes) demonstrate even more potent 5-HT2A receptor agonism, with EC50 values in the sub-micromolar to nanomolar range (0.04-0.5 µM).[3]
Table 1: Comparative Receptor Affinities (Ki/Kaff in nM) and Functional Potencies (EC50 in nM) at Serotonin Receptors
| Compound | 5-HT2A Affinity (Ki/Kaff) | 5-HT2A Potency (EC50) | 5-HT2C Affinity (Ki/Kaff) | Source(s) |
|---|---|---|---|---|
| 2C-TFM | 74.5 (for 5-HT2A/C); 165 | Not Reported | 74.5 (for 5-HT2A/C); 32 | [1] |
| DOI | 80.9 | Not Reported | Not Reported | [1] |
| 2C-B | 1-54 (range for 2C-T drugs) | 1-53 (range for 2C-T drugs) | 40-350 (range for 2C-T drugs) | [2] |
| 25I-NBOMe | Subnanomolar | 0.04-0.5 (range for NBOMes) | Micromolar | [3][4] |
| 2C-Se-TFM | 3.2 | 3.6 | Not Reported |[5] |
Note: Data is compiled from multiple sources and may reflect different experimental conditions. The range for 2C-T drugs is included for broader context.
The primary signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/11 protein, which activates phospholipase C (PLC) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).
Interaction with Monoamine Transporters and Oxidases
A key differentiator for psychedelic phenethylamines is their interaction with monoamine transporters—the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Unlike MDMA, which potently inhibits and reverses these transporters to cause monoamine release[6], most 2C compounds, including the 2C-T series, do not potently interact with them.[2] Studies on various methoxylated phenethylamine derivatives, such as 2C-I and 2C-E, have shown they only slightly influence the re-uptake and release of monoamines.[7] This suggests that the primary psychopharmacological effects of 2C-TFM are likely driven by direct receptor agonism rather than monoamine release.
Furthermore, some 2C compounds have been investigated for their potential to inhibit monoamine oxidase (MAO), an enzyme crucial for neurotransmitter metabolism.[8][9] While several 2C drugs showed some inhibition of MAO-A and MAO-B, the IC50 values were generally in the micromolar range, suggesting this contribution is likely minimal at typical psychoactive doses.[8]
Table 2: Comparative Interaction with Monoamine Transporters (Ki or IC50 in nM)
| Compound | SERT Inhibition | DAT Inhibition | NET Inhibition | Source(s) |
|---|---|---|---|---|
| 2C-TFM | Data Not Available | Data Not Available | Data Not Available | - |
| 2C-T drugs (general) | > 4000 | > 4000 | > 4000 | [2] |
| MDMA | High Potency | Moderate Potency | Moderate Potency | [6][10] |
| 25I-NBOMe | Micromolar Affinity | Micromolar Affinity | Micromolar Affinity |[4] |
Effects on Dopaminergic and Noradrenergic Systems
Activation of 5-HT2A receptors can indirectly modulate the release of other neurotransmitters, including dopamine and norepinephrine.[11] The 5-HT2C receptor, for which 2C-TFM also shows high affinity, is known to exert a tonic, inhibitory influence on frontocortical dopamine and norepinephrine release.[11][12] Therefore, the overall in vivo effect of 2C-TFM on these systems is likely a complex interplay between its activities at 5-HT2A and 5-HT2C receptors. Studies on other 2C compounds have noted neurotoxic effects in both dopaminergic and serotonergic cultured neurons, suggesting that high doses could impact these systems beyond simple receptor modulation.[13]
Experimental Protocols
Reproducibility of findings is critically dependent on standardized experimental methodologies. Below are outlines of common protocols used to generate the data presented in this guide.
A. Radioligand Binding Assay This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells are transfected to express the human receptor of interest (e.g., 5-HT2A). The cells are cultured, harvested, and then lysed to create a membrane preparation containing the target receptors.
-
Competitive Binding Incubation: The membrane preparations are incubated in a buffer solution containing a known concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (e.g., 2C-TFM).
-
Separation and Quantification: The mixture is filtered to separate the receptor-bound radioligand from the unbound. The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.
B. Functional Activity Assay (e.g., Inositol Phosphate Accumulation) This assay measures the ability of a compound to activate a Gq-coupled receptor, such as 5-HT2A, determining its potency (EC50) and efficacy.
-
Cell Culture: Cells expressing the receptor of interest are cultured in a medium containing [3H]myo-inositol to label the cellular phosphoinositide pools.
-
Compound Incubation: The cells are washed and then incubated with various concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, allowing the accumulation of inositol phosphates (IPs).
-
Extraction: The reaction is stopped, and the accumulated [3H]IPs are extracted from the cells.
-
Quantification: The extracted [3H]IPs are isolated using anion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: A dose-response curve is generated by plotting the amount of IP accumulation against the compound concentration to determine the EC50 and the maximum response (Emax).
Discussion on Reproducibility and Future Directions
The available data for 2C-TFM, while limited, generally supports its classification as a potent 5-HT2A/2C receptor agonist with minimal direct interaction with monoamine transporters. However, the observed discrepancies in reported binding affinities highlight a challenge in reproducibility.[1] These variations may stem from differences in experimental protocols, such as the choice of radioligand, cell line, or specific assay conditions.
To improve the reproducibility and reliability of the monoamine neurotransmission profile of 2C-TFM, the following steps are recommended:
-
Standardized Replication Studies: Conducting head-to-head comparisons of 2C-TFM with reference compounds (e.g., DOI, LSD) using identical, clearly defined protocols across multiple laboratories.
-
Comprehensive Target Screening: A broad receptor and transporter screening panel should be used to identify potential off-target interactions that could modulate its primary effects.
-
In Vivo Confirmation: In vitro findings should be corroborated with in vivo studies, such as microdialysis in animal models, to measure real-time changes in synaptic concentrations of serotonin, dopamine, and norepinephrine in relevant brain regions.
Conclusion
2C-TFM is a potent psychedelic phenethylamine whose effects are primarily mediated by agonism at serotonin 5-HT2A and 5-HT2C receptors. Current data, though sparse, consistently indicate that it has a weak interaction with monoamine transporters, distinguishing it from monoamine-releasing agents like MDMA. The variability in reported receptor binding affinities underscores the need for further rigorous and standardized research to solidify the reproducibility of its pharmacological profile. Such data is essential for a complete understanding of its mechanism of action and for informing future drug development and regulatory assessment.
References
- 1. 2C-TFM - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2C-Se-TFM - Wikipedia [en.wikipedia.org]
- 6. Introduction to Psychedelic Phenethylamines [spiritpharmacist.com]
- 7. The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serotonin (5-HT)2C receptors tonically inhibit dopamine (DA) and noradrenaline (NA), but not 5-HT, release in the frontal cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Constitutive Activity of the Serotonin2C Receptor Inhibits In Vivo Dopamine Release in the Rat Striatum and Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unraveling the Connection: Correlating In Vitro Receptor Affinity of 2C-TFM with its In Vivo Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the psychedelic phenethylamine 2C-TFM, focusing on the correlation between its in vitro binding affinity at key serotonin receptors and its in vivo potency, as measured by the head-twitch response (HTR) in rodents. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development by presenting objective experimental data, detailed methodologies, and visual representations of the underlying biological processes.
In Vitro Receptor Affinity of 2C-TFM
The primary molecular targets of classic psychedelics are the serotonin (5-HT) receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. The affinity of a compound for these receptors is a critical determinant of its pharmacological profile. For 2C-TFM, in vitro studies have established its potent interaction with the 5-HT2A and 5-HT2C receptors.
2C-TFM, or 4-trifluoromethyl-2,5-dimethoxyphenethylamine, is a synthetic psychedelic compound.[1] Its mechanism of action is believed to be primarily mediated through its agonist activity at serotonin 5-HT2 receptors.[1]
| Compound | Receptor Subtype | In Vitro Affinity (Kaff, nM) | Reference Compound | Receptor Subtype | In Vitro Affinity (Ki, nM) |
| 2C-TFM | 5-HT2A | 165[2] | DOI | 5-HT2A/2C | 80.9[1][3] |
| 2C-TFM | 5-HT2C | 32[2] | |||
| 2C-TFM | 5-HT2A/2C | Ki: 74.5[1][3] |
In Vivo Potency: The Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for hallucinogenic potential in humans. This rapid, involuntary head movement is primarily mediated by the activation of 5-HT2A receptors in the brain. The potency of a compound in eliciting the HTR is typically quantified by its ED50 value, the dose at which it produces 50% of its maximal effect.
While specific ED50 data for 2C-TFM in the HTR assay is not available in the reviewed literature, data for the structurally similar compound 2C-I (2,5-dimethoxy-4-iodophenethylamine) provides a valuable point of comparison.
| Compound | Animal Model | In Vivo Potency (ED50) |
| 2C-I | Mouse | 0.83 mg/kg |
The potent in vivo activity of 2C-I in the HTR assay, a response heavily reliant on 5-HT2A receptor activation, aligns with the high in vitro affinity of 2C-TFM for the 5-HT2A receptor. The trifluoromethyl group at the 4-position of 2C-TFM is thought to contribute to its high affinity and potency, making it one of the most potent psychedelics in the 2C family.[1]
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the in vitro binding affinity (Kaff or Ki) of a test compound (e.g., 2C-TFM) for specific serotonin receptor subtypes (5-HT2A, 5-HT2B, 5-HT2C).
Principle: This competitive binding assay measures the ability of a non-radiolabeled test compound to displace a known radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki) or affinity constant (Kaff).
Materials:
-
Cell membranes expressing the human serotonin receptor subtype of interest (e.g., from HEK293 cells).
-
Radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B, or [3H]mesulergine for 5-HT2C).
-
Test compound (2C-TFM) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound to determine the IC50 value. Calculate the Ki or Kaff value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Head-Twitch Response (HTR) Assay
Objective: To determine the in vivo potency (ED50) of a test compound (e.g., 2C-TFM) to induce the head-twitch response in rodents.
Principle: The HTR is a quantifiable behavior in rodents that is reliably induced by 5-HT2A receptor agonists. The frequency of head twitches is recorded following the administration of the test compound at various doses.
Materials:
-
Male C57BL/6J mice.
-
Test compound (2C-TFM) dissolved in a suitable vehicle (e.g., saline).
-
Observation chambers.
-
Video recording equipment or a magnetometer system for automated detection.
Procedure:
-
Acclimation: Acclimate the mice to the observation chambers for a set period before drug administration.
-
Drug Administration: Administer the test compound or vehicle via a specific route (e.g., intraperitoneal injection).
-
Observation: Place the mice individually in the observation chambers and record their behavior for a defined period (e.g., 30-60 minutes).
-
Quantification: Manually or automatically count the number of head twitches. A head twitch is characterized as a rapid, rotational movement of the head that is not associated with grooming or sniffing.
-
Data Analysis: Plot the mean number of head twitches against the dose of the test compound. Determine the ED50 value from the dose-response curve. It is important to note that a biphasic or bell-shaped dose-response curve is often observed with psychedelic compounds in the HTR assay.
Head-Twitch Response (HTR) Assay Workflow
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway by an agonist like 2C-TFM initiates a cascade of intracellular events that are believed to underlie the psychoactive effects of these compounds.
Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These downstream signaling events ultimately lead to the modulation of neuronal excitability and gene expression, contributing to the complex behavioral effects of 5-HT2A receptor agonists.
References
Comparative Efficacy of 2C-Phenethylamines at Rat versus Human TAAR1 Receptors: A Review of Structurally Related Compounds
Absence of data for 2C-TFM necessitates analysis of structural analogs to evaluate species-specific TAAR1 efficacy.
Introduction
Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that has emerged as a significant modulator of monoaminergic systems, influencing the activity of dopamine, serotonin, and norepinephrine. Its activation by endogenous trace amines and various psychoactive compounds has made it a target of interest for therapeutic development in neuropsychiatric disorders. The 2C series of psychedelic phenethylamines are known for their potent effects on the serotonergic system, primarily through the 5-HT2A receptor. However, evidence suggests that some members of this class also interact with TAAR1, though with notable differences in efficacy between species. This guide provides a comparative analysis of the efficacy of several 2C-phenethylamines at rat and human TAAR1 receptors. Due to a lack of available experimental data for 2-(4-(trifluoromethyl)-2,5-dimethoxyphenyl)ethanamine (2C-TFM) at either rat or human TAAR1, this comparison focuses on the structurally related and well-characterized compounds: 2C-B, 2C-E, and 2C-T-7. The significant species-dependent variations in the pharmacology of TAAR1 agonists underscore the importance of such comparative analyses in translational research.
Quantitative Efficacy Data
The following table summarizes the in vitro efficacy data for 2C-B, 2C-E, and 2C-T-7 at rat and human TAAR1 receptors. Efficacy is presented in terms of the half-maximal effective concentration (EC50) and the maximum effect (Emax) relative to a reference agonist.
| Compound | Receptor | EC50 (µM) | Emax (%) |
| 2C-B | Rat TAAR1 | 0.43 | 78 |
| Human TAAR1 | >10 | <20 | |
| 2C-E | Rat TAAR1 | 0.28 | 78 |
| Human TAAR1 | >10 | <20 | |
| 2C-T-7 | Rat TAAR1 | 0.16 | 78 |
| Human TAAR1 | >10 | <20 |
Data is sourced from Simmler et al. (2016), "In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1". Emax is relative to the effect of β-phenylethylamine.
Experimental Protocols
The data presented in this guide were obtained through functional assays measuring cyclic AMP (cAMP) accumulation in response to agonist stimulation in a heterologous expression system.
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells were cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were transiently transfected with plasmids encoding either human or rat TAAR1 using a suitable transfection reagent.
cAMP Accumulation Assay: Transfected cells were seeded into 96-well plates. On the day of the assay, the culture medium was replaced with a stimulation buffer containing a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP. The cells were then incubated with varying concentrations of the test compounds (2C-B, 2C-E, 2C-T-7) or a reference agonist (β-phenylethylamine) for a specified period at 37°C. Following incubation, the cells were lysed, and the intracellular cAMP concentration was determined using a competitive immunoassay, such as a LANCE® cAMP kit.
Data Analysis: The raw data were normalized to the response produced by a maximal concentration of the reference agonist (β-phenylethylamine). The normalized data were then fitted to a four-parameter logistic equation to determine the EC50 and Emax values for each compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TAAR1 signaling pathway and the general experimental workflow for assessing agonist efficacy.
Caption: TAAR1 Signaling Pathway.
Caption: Experimental Workflow for TAAR1 Agonist Efficacy.
Discussion and Conclusion
The available data on structurally related 2C compounds reveal a stark difference in efficacy between rat and human TAAR1 receptors. 2C-B, 2C-E, and 2C-T-7 are all partial agonists at the rat TAAR1, exhibiting sub-micromolar to low micromolar potencies. In contrast, these compounds show negligible activity at the human TAAR1, with EC50 values greater than 10 µM and minimal maximal response.
This species-dependent pharmacology is a critical consideration in the translation of preclinical findings to human studies. The structural differences between rat and human TAAR1 are known to influence ligand binding and receptor activation, and the data for these 2C compounds provide a clear example of this. While it is not possible to definitively conclude the efficacy of 2C-TFM at either receptor without direct experimental evidence, the consistent trend observed with its structural analogs suggests that 2C-TFM is also likely to exhibit significantly lower efficacy at human TAAR1 compared to rat TAAR1.
For researchers and drug development professionals, these findings highlight the importance of utilizing human receptors or humanized cellular systems early in the drug discovery process when investigating TAAR1 as a potential therapeutic target. Reliance on rodent models alone for compounds of this class could be misleading and may not accurately predict clinical efficacy. Further research is warranted to directly characterize the activity of 2C-TFM at both rat and human TAAR1 to confirm these inferences and to better understand the structure-activity relationships that govern the species selectivity of phenethylamine ligands at this receptor.
A Comparative Analysis of 2C Series Psychedelics and MDMA: Clinical Effects and Toxicology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical effects and toxicology of the 2C series of psychedelic phenethylamines and 3,4-methylenedioxymethamphetamine (MDMA). The information presented is collated from a range of scientific studies and is intended to inform research and drug development.
The 2C series are synthetic phenethylamines that share a structural similarity to mescaline.[1][2] 2C-B is the most well-known member of this family.[2] MDMA, also a phenethylamine derivative, is classified as an entactogen due to its characteristic prosocial and empathogenic effects.[3] Both classes of compounds have garnered interest for their potential therapeutic applications, alongside their established recreational use.
Clinical Effects: A Head-to-Head Comparison
The clinical effects of the 2C series and MDMA display both overlap and distinct differences, largely attributable to their differing pharmacological profiles. While MDMA's effects are more consistently empathogenic, the effects of the 2C series, particularly 2C-B, are highly dose-dependent, ranging from MDMA-like at lower doses to classic psychedelic at higher doses.[1]
Subjective Effects
MDMA: The subjective effects of MDMA are characterized by feelings of emotional warmth, empathy, and increased sociability.[4] Users often report a sense of well-being, increased energy, and distorted time perception.[4]
2C Series (primarily 2C-B): The subjective effects of 2C-B are dose-dependent. At lower doses (5-10 mg), users report effects similar to MDMA, including euphoria and enhanced sensory perception.[1] At higher doses (10-25 mg), more pronounced psychedelic effects emerge, including visual and auditory hallucinations.[1] The effects of other 2C compounds, such as 2C-E, are reported to be more intense and psychedelic in nature compared to 2C-B.[5]
Physiological Effects
Both MDMA and the 2C series induce sympathomimetic effects, leading to increases in heart rate and blood pressure. However, the magnitude of these effects appears to differ.
Cardiovascular Effects: Studies indicate that 2C-B produces moderate increases in blood pressure and heart rate, which are considered to be lower than those induced by MDMA.[1][6]
Hyperthermia: A significant risk associated with MDMA is hyperthermia, a sharp increase in body temperature that can lead to severe complications.[4] While hyperthermia has been reported with high doses of 2C series drugs, the risk appears to be less pronounced compared to MDMA.[5]
Toxicology Profile
The toxicological profiles of the 2C series and MDMA are a critical consideration for their potential therapeutic applications and for understanding the risks associated with their non-medical use.
Neurotoxicity
MDMA: A primary concern with MDMA is its potential for neurotoxicity, particularly to the serotonin system.[7] Research indicates that MDMA can lead to long-term depletion of serotonin and damage to serotonergic neurons.[7][8]
2C Series: The neurotoxic potential of the 2C series is considered to be lower than that of MDMA. Preclinical studies on 2C-B have not found evidence of neurotoxicity.[6] The primary mechanism of action of 2C drugs as 5-HT2A receptor agonists, rather than potent serotonin releasers like MDMA, may contribute to this reduced neurotoxic risk.
Serotonin Syndrome
Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system. The risk of serotonin syndrome is a significant concern with MDMA, especially when combined with other serotonergic drugs.[9] While 2C series drugs also interact with the serotonin system, their primary mechanism as receptor agonists may pose a lower risk of serotonin syndrome compared to the profound serotonin release induced by MDMA.
Data Presentation
Table 1: Comparative Pharmacological Profile
| Feature | 2C Series (Primarily 2C-B) | MDMA |
| Primary Mechanism | Potent partial agonist at 5-HT2A and 5-HT2C receptors.[6][10] | Promotes the release and inhibits the reuptake of serotonin, dopamine, and norepinephrine.[4][8] |
| Receptor Affinities (Ki in nM) | 2C-B: 5-HT2A: High affinity (pKi available, specific Ki value not consistently reported) 5-HT2C: High affinity (pKi available, specific Ki value not consistently reported) SERT: Low potency for inhibition.[1] | MDMA: SERT: High affinity NET: Moderate affinity DAT: Lower affinity |
| Subjective Effects | Dose-dependent: empathogenic at low doses, psychedelic at high doses.[1] | Primarily empathogenic and entactogenic.[3] |
Table 2: Comparative Clinical Effects (Quantitative Data from Clinical Trials)
| Parameter | 2C-B (20 mg oral) | MDMA (1.5 mg/kg oral) |
| Mean Peak Heart Rate Increase | Not consistently reported in direct comparison | +28 beats/min[11] |
| Mean Peak Systolic Blood Pressure Increase | Moderate, but lower than MDMA.[6] | +25 mm Hg[11] |
| Mean Peak Diastolic Blood Pressure Increase | Moderate, but lower than MDMA.[6] | +7 mm Hg[11] |
| Peak Subjective Effects | 1-2 hours[1] | 2-2.5 hours[12] |
| Duration of Effects | 4-8 hours | 4-6 hours[12] |
Experimental Protocols
Protocol for a Clinical Trial Investigating the Acute Effects of 2C-B
This protocol is based on the methodology of a study directly comparing 2C-B with MDMA and psilocybin in healthy subjects (NCT05523401).[13]
-
Study Design: A double-blind, placebo-controlled, crossover study.
-
Participants: Healthy adult volunteers with previous experience with psychedelic drugs.
-
Intervention: Oral administration of 2C-B (e.g., 20 mg), MDMA (e.g., 125 mg), psilocybin (e.g., 25 mg), and placebo on separate occasions, with a washout period of at least 10 days between sessions.[13]
-
Outcome Measures:
-
Physiological: Blood pressure, heart rate, and body temperature measured at regular intervals.[13]
-
Subjective: Assessed using validated questionnaires such as the Visual Analog Scale (VAS) for drug effects and the Altered States of Consciousness (ASC) rating scale.
-
Pharmacokinetics: Blood samples are collected at various time points to determine the plasma concentrations of the administered drug and its metabolites.[13]
-
Protocol for a Clinical Trial Investigating the Cardiovascular Effects of MDMA
This protocol is based on a double-blind, placebo-controlled trial evaluating the acute cardiovascular effects of MDMA.[11]
-
Study Design: A four-session, ascending-dose, double-blind, placebo-controlled trial.[11]
-
Participants: Healthy adult volunteers with a history of MDMA use.[11]
-
Intervention: Oral administration of MDMA (0.5 mg/kg and 1.5 mg/kg) or placebo in three weekly sessions. A preliminary session measures the echocardiographic effects of dobutamine for comparison.[11]
-
Outcome Measures:
-
Cardiovascular: Heart rate and blood pressure are measured at regular intervals. Echocardiographic measures including stroke volume, ejection fraction, cardiac output, and meridional wall stress are obtained one hour after MDMA administration.[11]
-
Mandatory Visualization
Caption: MDMA's primary mechanism of action.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Emerging Illicit Drug “2C”: A Case Report on Its Hallucinogenic and Stimulant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. city.milwaukee.gov [city.milwaukee.gov]
- 5. 2C or Not 2C: Phenethylamine Designer Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cmaj.ca [cmaj.ca]
- 8. drugfreect.org [drugfreect.org]
- 9. researchgate.net [researchgate.net]
- 10. 2C-B - Wikipedia [en.wikipedia.org]
- 11. Cardiovascular effects of 3,4-methylenedioxymethamphetamine. A double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The safety and efficacy of ±3,4-methylenedioxymethamphetamine-assisted psychotherapy in subjects with chronic, treatment-resistant posttraumatic stress disorder: the first randomized controlled pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute effects of 2C-B compared to MDMA and psilocybin in healthy subjects - Human Research Switzerland [humanforschung-schweiz.ch]
Safety Operating Guide
Proper Disposal Procedures for 2C-TFM Hydrochloride: A Guide for Laboratory Professionals
Disclaimer: 2C-TFM hydrochloride is a potent psychoactive compound intended for forensic and research purposes only.[1] All handling and disposal of this substance must be conducted in strict accordance with local, state, and federal regulations. This document provides guidance on best practices for the safe disposal of this compound and contaminated materials in a laboratory setting.
The primary and recommended method for the disposal of this compound and any associated waste is through a licensed hazardous waste management company.[2] These companies are equipped to handle and dispose of chemical waste in a manner that is safe, environmentally responsible, and compliant with all regulations.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of this compound should be performed in a well-ventilated area, preferably within a fume hood.
Quantitative Data for this compound
For reference, the following table summarizes key quantitative data for this compound.[1][3]
| Property | Value |
| Molecular Formula | C₁₁H₁₅ClF₃NO₂ |
| Molecular Weight | 285.69 g/mol |
| Solubility in DMF | ~3 mg/mL |
| Solubility in DMSO | ~5 mg/mL |
| Solubility in Ethanol | ~0.5 mg/mL |
| Solubility in Methanol | ~1 mg/mL |
| Solubility in PBS (pH 7.2) | ~5 mg/mL |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Designated Waste Container: Establish a dedicated, clearly labeled, and chemically compatible waste container for all this compound waste. The container should have a secure screw-top lid.
-
Waste Identification: All waste containing this compound must be considered hazardous. This includes:
-
Unused or expired pure compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, vials, and gloves.
-
Rinsate from the decontamination of glassware and equipment.
-
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
2. Storage of Hazardous Waste:
-
Secure Location: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.
3. Arranging for Professional Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and the disposal company.
Decontamination of Laboratory Equipment
Equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.
1. Initial Rinse:
-
Rinse the equipment with a suitable solvent in which this compound is soluble (e.g., methanol or ethanol).
-
Collect this initial rinsate and dispose of it as hazardous waste in the designated this compound waste container.
2. Cleaning:
-
After the initial rinse, wash the equipment with a laboratory detergent and water.
-
Rinse thoroughly with deionized water.
3. Final Rinse:
-
Perform a final rinse with a clean solvent (e.g., acetone or ethanol) to ensure the removal of any residual organic compounds. Allow the equipment to air dry completely in a well-ventilated area.
Theoretical Decontamination via Advanced Oxidation Processes (AOPs)
Disclaimer: The following information is for informational purposes only and describes a potential, but unvalidated, method for the chemical degradation of this compound. Significant experimental investigation is required to determine the efficacy, safety, and byproducts of these methods for this specific compound. Do not attempt these procedures for bulk waste disposal. They may have a role in the final step of a reaction workup to destroy residual material in solution under controlled laboratory conditions.
Advanced Oxidation Processes (AOPs) are a class of procedures that generate highly reactive oxygen species, such as hydroxyl radicals (•OH), which can theoretically degrade complex organic molecules into simpler, less hazardous compounds.[4][5][6][7]
Potential AOPs for Phenethylamine Degradation:
-
UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by ultraviolet (UV) light to generate hydroxyl radicals.
-
Ozonation: Ozone (O₃) is a powerful oxidizing agent that can directly react with organic compounds or decompose to form hydroxyl radicals, especially at higher pH.[8]
-
Fenton and Photo-Fenton Reactions: These methods use a combination of hydrogen peroxide and a ferrous iron catalyst (Fenton) or with the addition of UV light (photo-Fenton) to produce hydroxyl radicals.[6]
General Principle of AOPs:
The fundamental mechanism of AOPs is the generation of highly reactive species that non-selectively attack organic pollutants. In the context of this compound, these radicals could potentially break down the phenethylamine structure and the aromatic ring, leading to its degradation.
Experimental Considerations (for research purposes only):
-
Reaction Conditions: The effectiveness of AOPs is highly dependent on factors such as pH, temperature, concentration of the target compound, and the presence of other substances in the solution.
-
Byproduct Analysis: It is crucial to analyze the reaction mixture after treatment to identify any potential degradation byproducts, as these could also be hazardous.
-
Safety: AOPs can involve hazardous reagents and generate heat. A thorough risk assessment must be conducted before any experimental work.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. organic chemistry - Does ammonia gas neutralise Hcl salt of amines in dry non polar medium - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Advanced oxidation process-mediated removal of pharmaceuticals from water: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. e3s-conferences.org [e3s-conferences.org]
Safeguarding Your Research: Essential Safety and Handling Protocols for 2C-TFM Hydrochloride
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2C-TFM hydrochloride. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is a potent psychoactive compound intended for forensic and research purposes only.[1] Due to its hazardous nature, stringent safety measures must be observed during handling, storage, and disposal.
Immediate Safety Concerns and Required Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin, eye, and respiratory irritation. It is also harmful if swallowed.[2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Minimum Required PPE:
-
Gloves: Two pairs of powder-free nitrile gloves are required. The outer glove should be removed and disposed of immediately after handling the substance.
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn.
-
Lab Coat: A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs is necessary.
-
Respiratory Protection: A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood.
Quantitative Safety Data
| Parameter | Value | Source |
| Acute Toxicity (Oral) | Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | Causes serious eye damage | [2] |
| Respiratory Irritation | May cause respiratory irritation | [2] |
| LD50 (Oral, Rat) | Data not available | |
| LC50 (Inhalation, Rat) | Data not available | |
| Occupational Exposure Limit (OEL) | Not established |
Experimental Protocol: Safe Handling and Weighing of this compound
This protocol outlines the essential steps for safely handling and weighing this compound powder.
Materials:
-
This compound (solid)
-
Appropriate PPE (see above)
-
Analytical balance within a certified chemical fume hood
-
Spatula
-
Weighing paper or boat
-
Sealable container for the weighed compound
-
Waste disposal bags for contaminated PPE
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE before entering the designated handling area.
-
Decontaminate the work surface within the fume hood.
-
-
Weighing:
-
Place the analytical balance inside the chemical fume hood.
-
Tare the balance with the weighing paper or boat.
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of powder to the weighing paper. Avoid generating dust.
-
Once the desired weight is achieved, securely close the primary container.
-
-
Post-Weighing:
-
Transfer the weighed powder to a properly labeled and sealable secondary container.
-
Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), collecting all cleaning materials as hazardous waste.
-
-
Doffing PPE:
-
Remove the outer pair of gloves and dispose of them in a designated hazardous waste bag.
-
Remove the lab coat and dispose of it in the appropriate waste stream.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Operational and Disposal Plans
A clear and logical workflow is critical for managing this compound from receipt to disposal.
Disposal Plan:
All waste contaminated with this compound, including unused compounds, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
By implementing these safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
